1-Chloro-3-methoxypropane
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-chloro-3-methoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-6-4-2-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLHMMQUVJCTAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189770 | |
| Record name | 1-Chloro-3-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36215-07-3 | |
| Record name | 1-Chloro-3-methoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36215-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-methoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036215073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-methoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Chloro-3-methoxypropane physical and chemical properties
An In-depth Technical Guide to 1-Chloro-3-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 3-chloropropyl methyl ether, is a colorless, transparent liquid with the chemical formula C4H9ClO.[1] It is a specialized chemical compound that serves as a crucial intermediate in the synthesis of fine chemicals and pharmaceuticals.[1][2] Its bifunctional nature, containing both a chloro and a methoxy (B1213986) group, makes it a versatile reagent in various organic reactions, particularly in the formation of ether derivatives through nucleophilic substitution.[1][2] This compound is notably used as a precursor in the synthesis of 4-bromo-2-(3-methoxypropoxy)-anisole, a key intermediate for the antihypertensive drug Aliskiren.[1][3]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C4H9ClO | [1][4][5] |
| Molecular Weight | 108.57 g/mol | [1][4][6] |
| CAS Number | 36215-07-3 | [1][4] |
| Appearance | Colorless to almost colorless clear liquid | [3][7] |
| Density | 0.966 - 0.999 g/cm³ at 20 °C | [1][6] |
| Melting Point | < -70 °C | [6][8] |
| Boiling Point | 99 - 114 °C | [1][6][8] |
| Flash Point | 18 - 28 °C | [1][6] |
| Refractive Index | 1.399 - 1.41 | [1][3] |
| Solubility | Soluble in organic solvents, slightly soluble in chloroform. | [1][2][3] |
| Vapor Pressure | 25 hPa at 20 °C; 44 mmHg at 25°C | [3][6] |
| Purity | ≥98.0% (GC) to ≥99.0% (GC) | [1] |
Reactivity and Applications
This compound's reactivity is primarily centered around the chlorine atom, which can be displaced in nucleophilic substitution reactions.[2] This makes it a valuable building block for introducing the 3-methoxypropyl group into various molecules.[2]
Its primary application lies in the pharmaceutical industry as an intermediate for synthesizing active pharmaceutical ingredients like Aliskiren.[1] Beyond pharmaceuticals, it is used in the synthesis of various fine chemicals and can act as a solvent in some organic reactions.[1][2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 1,3-bromochloropropane with sodium methoxide (B1231860) in the presence of a phase transfer catalyst.[9]
Materials:
-
1,3-bromochloropropane
-
Sodium methoxide
-
Inert solvent (e.g., benzene)[9]
-
Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, benzyltrimethylammonium (B79724) chloride)[9]
-
Water
Procedure:
-
In a reaction vessel, a dispersion of sodium methoxide in an inert solvent is prepared.[9]
-
A phase transfer catalyst is added to 1,3-bromochloropropane.[9]
-
The sodium methoxide dispersion is added dropwise to the 1,3-bromochloropropane solution while maintaining the reaction temperature between 20-110 °C.[9]
-
After the addition is complete, the reaction mixture is maintained at a temperature of 50-80 °C to ensure the reaction goes to completion.[9]
-
The resulting sodium bromide is removed by filtration.[9]
-
The filter cake is washed with the inert solvent, and the organic layers are combined.[9]
-
The combined organic phase is washed with water until the pH is between 5 and 7 to obtain the crude product.[9]
-
The crude this compound is then dried, filtered, and purified by rectification.[9]
Spectroscopic Analysis
The structural confirmation of this compound is typically achieved through various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): GC-MS data is available, showing a top peak at m/z 45.[4]
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for the identification of functional groups.[4]
Safety Information
This compound is a flammable liquid and vapor.[4][7] It can cause skin and serious eye irritation.[4][7] It is important to handle this chemical in a well-ventilated area and to keep it away from sources of ignition.[3][7] Personal protective equipment, including safety glasses and gloves, should be worn when handling this compound.
Synthesis Pathway Diagram
Caption: Synthesis of this compound.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C4H9ClO | CID 118927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound CAS 36215-07-3 | 843833 [merckmillipore.com]
- 7. This compound | 36215-07-3 | TCI AMERICA [tcichemicals.com]
- 8. This compound [stenutz.eu]
- 9. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-Chloro-3-methoxypropane (CAS: 36215-07-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-methoxypropane, with the CAS number 36215-07-3, is a key chemical intermediate predominantly utilized in the synthesis of fine chemicals and pharmaceuticals.[1][2] Its bifunctional nature, possessing both a chloro and a methoxy (B1213986) group, makes it a versatile reagent in organic synthesis, particularly in the formation of ether linkages through nucleophilic substitution reactions.[1][2] This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the production of the antihypertensive drug, Aliskiren.[1]
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉ClO | [3] |
| Molecular Weight | 108.57 g/mol | [3][4] |
| Appearance | Colorless liquid | [5][6] |
| Density | 0.999 g/cm³ at 20 °C | |
| Boiling Point | 111 °C | [4] |
| Melting Point | < -70 °C | |
| Flash Point | 18 °C | |
| Autoignition Temperature | 205 °C | |
| Vapor Pressure | 25 hPa at 20 °C | |
| Assay | ≥99.0% (GC) |
Safety is paramount when handling any chemical. Table 2 outlines the GHS hazard classifications for this compound.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapour | GHS02 | Danger |
| Skin irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 | Warning |
Data sourced from PubChem.[7]
Spectroscopic Data
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.66 | t | 2H | -CH₂-Cl |
| 3.44 | t | 2H | -O-CH₂- |
| 3.23 | s | 3H | -O-CH₃ |
| 1.93 | m | 2H | -CH₂-CH₂-CH₂- |
Prediction Source: iChemical
PubChem also provides access to experimental ¹H and ¹³C NMR spectra, though without detailed peak assignments.[7] Researchers are advised to acquire their own analytical data for definitive structural confirmation.
Experimental Protocols
Synthesis of this compound
Two primary synthetic routes for this compound are documented.
This method utilizes a phase transfer catalyst to facilitate the reaction.[8]
Experimental Protocol:
-
Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge 1,3-bromochloropropane and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).
-
Reagent Addition: While stirring, slowly add a dispersion of sodium methoxide (B1231860) in an inert solvent (e.g., benzene) to the flask.
-
Reaction Conditions: Maintain the reaction temperature between 50-80 °C during and after the addition.[8]
-
Work-up: After the reaction is complete (monitored by GC), cool the mixture and filter to remove the sodium bromide precipitate.
-
Purification: Wash the filtrate with water until the pH is neutral. Dry the organic layer over anhydrous sodium sulfate, filter, and purify by distillation to yield this compound.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS 36215-07-3 | 843833 [merckmillipore.com]
- 5. This compound | 36215-07-3 | TCI AMERICA [tcichemicals.com]
- 6. 1-Chloro-3-Methoxy Propane [chembk.com]
- 7. This compound | C4H9ClO | CID 118927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]
A Technical Guide to the Molecular Structure of 1-Chloro-3-methoxypropane
Abstract: This document provides a comprehensive technical overview of 1-chloro-3-methoxypropane (CAS No. 36215-07-3), a key chemical intermediate in the pharmaceutical and fine chemical industries. It details the compound's molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, this guide outlines detailed experimental protocols for its synthesis and analysis, explores its chemical reactivity, and illustrates its primary applications through logical diagrams. The content is structured to serve as an essential resource for researchers, scientists, and professionals engaged in drug development and organic synthesis.
Molecular Identity and Structure
This compound, also known by synonyms such as 3-chloropropyl methyl ether, is a bifunctional organic compound featuring both a chloro and a methoxy (B1213986) group.[1][2] Its linear three-carbon chain is substituted at one end by a chlorine atom and at the other by a methoxy group, making it a versatile reagent in organic synthesis.[1][2] This structure allows it to participate in a variety of reactions, most notably nucleophilic substitutions.[1][2]
Its fundamental identifiers are cataloged below:
-
IUPAC Name: this compound[3]
Physicochemical Properties
This compound is a colorless liquid under standard conditions.[1] Its physical and chemical properties have been well-documented, although some variations exist across different sources. These properties are critical for its handling, storage, and application in various chemical processes.
| Property | Value | Source(s) |
| Density | 0.999 g/cm³ (at 20 °C) 0.966 g/cm³ | [4][5] [1][7] |
| Boiling Point | 111 °C 99 °C | [4] [1][7] |
| Melting Point | < -70 °C | [4][5] |
| Flash Point | 18 °C 28 °C | [4][5] [1][7] |
| Vapor Pressure | 25 hPa (at 20 °C) 44 mmHg (at 25 °C) | [4][5] [7] |
| Refractive Index | 1.399 1.4110 - 1.4150 | [1] [7] |
| Autoignition Temperature | 205 °C | [4][5] |
| Purity (Assay) | ≥ 99.0% (by GC) | [5] |
Spectroscopic Profile
The molecular structure of this compound can be confirmed through various spectroscopic methods. The expected and reported data are summarized below.
| Spectroscopic Data | Description |
| ¹H NMR | A predicted ¹H-NMR spectrum in DMSO-d₆ shows signals at approximately 1.93 ppm (multiplet, 2H, -CH₂-), 3.23 ppm (singlet, 3H, -OCH₃), 3.44 ppm (triplet, 2H, -CH₂-O-), and 3.66 ppm (triplet, 2H, Cl-CH₂-).[8] The downfield shift of the triplet at 3.66 ppm is due to the deshielding effect of the adjacent chlorine atom. |
| ¹³C NMR | Spectral data is available for ¹³C NMR which is crucial for confirming the carbon backbone and the presence of the four unique carbon environments.[3] |
| Mass Spectrometry (GC-MS) | Mass spectrometry data indicates a top peak at m/z = 45, which corresponds to the [CH₂OCH₃]⁺ fragment.[3] Other significant peaks are observed at m/z = 29 and 41.[3] This fragmentation pattern is consistent with the structure of the molecule. |
| Infrared (IR) Spectroscopy | IR analysis is used to confirm the identity of the compound, primarily by identifying the C-O ether linkage and the C-Cl bond.[3][5] |
Synthesis and Reactivity
This compound is primarily synthesized via etherification reactions. Its reactivity is dominated by the susceptibility of the carbon atom bonded to chlorine to undergo nucleophilic substitution.
Synthetic Pathways
Two common laboratory and industrial scale synthetic routes are reported. The first involves the reaction of 1,3-bromochloropropane with sodium methoxide (B1231860) in the presence of a phase transfer catalyst.[9] This method is efficient, with the catalyst significantly shortening the reaction time.[9] A second method involves the treatment of 3-methoxy-1-propanol (B72126) with thionyl chloride in an inert solvent like cyclohexane.[7]
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity
The molecule's key feature is the C-Cl bond, which makes the terminal carbon electrophilic. This site is readily attacked by nucleophiles, leading to the displacement of the chloride ion. This reactivity makes it an excellent building block for introducing the 3-methoxypropyl group into other molecules.
Caption: Nucleophilic substitution (Sɴ2) reactivity of this compound.
Experimental Protocols
Synthesis from 1,3-Bromochloropropane
This protocol is adapted from patent literature, highlighting a phase-transfer catalysis method.[9]
-
Setup: A reaction vessel is charged with 1,3-bromochloropropane and an inert solvent (e.g., benzene).[9] A phase transfer catalyst, such as benzyltrimethylammonium (B79724) chloride (0.01-0.1% by weight of the bromochloropropane), is added.[9]
-
Reaction: A dispersion of sodium methoxide in the same inert solvent is added dropwise to the vessel. The molar ratio of 1,3-bromochloropropane to sodium methoxide is maintained between 1:0.9 and 1:1.2.[9] The reaction temperature during addition is controlled between 20-110 °C.[9]
-
Incubation: After the addition is complete, the mixture is maintained at a temperature of 50-80 °C to ensure the reaction goes to completion.[9]
-
Workup: The resulting mixture is filtered to remove the sodium bromide byproduct. The filter cake is washed with the inert solvent, and the organic layers are combined.[9]
-
Purification: The combined organic layer is washed with water until the pH is neutral (5-7).[9] The crude product is then dried, filtered, and purified by rectification (distillation) to yield pure this compound.[9]
Purity Determination by Gas Chromatography (GC)
The purity of the final product is typically assessed using gas chromatography.[5]
-
Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column) is used.
-
Method: A small volume (typically 1 µL) of the prepared sample is injected into the GC. The instrument is run with a temperature program that starts at a low temperature and ramps up to ensure separation of the product from any unreacted starting materials, solvent, or byproducts.
-
Analysis: The resulting chromatogram is analyzed. The area of the peak corresponding to this compound is compared to the total area of all peaks. The purity is reported as the area percentage, with commercial grades typically exceeding 99.0%.[5]
Applications in Research and Development
This compound is a valuable intermediate, primarily in the pharmaceutical sector. Its most notable application is in the synthesis of Aliskiren, an antihypertensive drug used to treat high blood pressure.[1] It serves as a precursor to synthesize 4-bromo-2-(3-methoxypropoxy)-anisole, a key intermediate for Aliskiren.[1] Beyond this specific use, its bifunctional nature makes it a useful building block for creating various ether derivatives and other functionalized molecules in the fine chemical industry.[1][2]
Caption: Logical relationship of this compound to its applications.
Safety and Handling
This compound is a highly flammable liquid and vapor.[4][5] It should be kept away from heat, sparks, open flames, and other ignition sources.[4] Proper storage involves a well-ventilated place, keeping the container tightly closed.[4] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn during handling.
Conclusion
This compound is a structurally simple yet synthetically significant molecule. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable intermediate for the pharmaceutical and chemical industries. This guide has consolidated the core technical information regarding its molecular structure, properties, synthesis, and applications, providing a foundational resource for scientific and industrial professionals.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C4H9ClO | CID 118927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound for synthesis 36215-07-3 [sigmaaldrich.com]
- 6. This compound [stenutz.eu]
- 7. chembk.com [chembk.com]
- 8. This compound, CAS No. 36215-07-3 - iChemical [ichemical.com]
- 9. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-Chloro-3-methoxypropane: Synonyms, Nomenclature, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloro-3-methoxypropane, a key chemical intermediate in various organic syntheses, most notably in the pharmaceutical industry. This document outlines its nomenclature and synonyms, summarizes its key physicochemical properties, and presents a detailed experimental protocol for its synthesis.
Nomenclature and Synonyms
This compound is known by several names across different nomenclature systems and commercial suppliers. A clear understanding of these synonyms is crucial for effective literature searches and chemical sourcing.
The systematic IUPAC name for this compound is This compound . However, it is frequently referred to by other names in publications and commercial listings.
Common Synonyms:
Identification Numbers:
-
CAS Number: 36215-07-3
-
EC Number: 252-919-3
The following diagram illustrates the relationships between the different identifiers for this compound.
1,3-Bromochloropropane + Sodium Methoxide --(Phase Transfer Catalyst)--> this compound + Sodium Bromide
References
Spectroscopic Analysis of 1-Chloro-3-methoxypropane: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 1-chloro-3-methoxypropane, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.
Molecular Structure and Properties
This compound (CAS No: 36215-07-3) is a halogenated ether with the chemical formula C4H9ClO.[1][2][3] Its molecular weight is 108.57 g/mol .[1][2][3][4]
References
A Technical Guide to the Purity and Assay of 1-Chloro-3-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-methoxypropane (CAS No. 36215-07-3), also known as 3-methoxypropyl chloride, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its high reactivity, stemming from the presence of both a chloro and a methoxy (B1213986) group, makes it a versatile building block. This guide provides an in-depth analysis of the purity and assay of this compound, offering detailed experimental protocols and data interpretation for quality control and research applications.
Synthesis and Potential Impurities
The purity profile of this compound is intrinsically linked to its synthetic route. Two common methods for its preparation are the Williamson ether synthesis and the chlorination of 3-methoxy-1-propanol (B72126).
2.1. Williamson Ether Synthesis
This method involves the reaction of 1,3-bromochloropropane with sodium methoxide.
Caption: Williamson Ether Synthesis of this compound.
Potential Impurities:
-
Unreacted 1,3-bromochloropropane: The starting material may be present if the reaction does not go to completion.
-
1,3-Dimethoxypropane: Formed by the reaction of the product with another equivalent of sodium methoxide.
-
3-Bromo-1-methoxypropane: A potential regioisomeric byproduct.
2.2. Chlorination of 3-methoxy-1-propanol
This route utilizes a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the hydroxyl group of 3-methoxy-1-propanol into a chloride.
Caption: Synthesis via Chlorination of 3-methoxy-1-propanol.
Potential Impurities:
-
Unreacted 3-methoxy-1-propanol: Incomplete reaction can leave residual starting material.
-
Byproducts from side reactions with thionyl chloride: Depending on reaction conditions, other chlorinated species could be formed.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₄H₉ClO |
| Molecular Weight | 108.57 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 115-116 °C |
| Density | 0.998 g/cm³ at 25 °C |
| Flash Point | 24 °C |
| Refractive Index | 1.416 at 20 °C |
Analytical Methods for Purity and Assay
The determination of purity and assay of this compound is typically performed using chromatographic and spectroscopic techniques.
4.1. Gas Chromatography (GC)
Gas chromatography is the most common method for assessing the purity of this compound. A Flame Ionization Detector (FID) is typically used for quantification. Commercial products generally specify a purity of >98.0% or ≥99.0% as determined by GC.[1][2][3]
Experimental Protocol: GC-FID
Caption: Workflow for GC-FID Purity Analysis.
Acceptance Criteria:
| Test | Method | Specification |
| Purity | GC-FID (Area %) | ≥ 99.0% |
| Individual Impurity | GC-FID (Area %) | ≤ 0.5% |
| Total Impurities | GC-FID (Area %) | ≤ 1.0% |
4.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification of impurities. The mass spectrometer provides structural information that aids in the characterization of unknown peaks in the chromatogram.
Experimental Protocol: GC-MS
The GC conditions can be similar to those used for GC-FID analysis. The mass spectrometer settings are crucial for obtaining high-quality data.
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Mass Range | 35-300 amu |
| Scan Speed | 1000 amu/s |
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation and quantification of this compound. Both ¹H and ¹³C NMR are used for identity confirmation, while quantitative ¹H NMR (qNMR) can be employed for an accurate assay.
¹H NMR Spectral Data:
The expected chemical shifts for the protons in this compound are as follows:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -O-CH ₃ | ~3.3 | Singlet | 3H |
| -CH ₂-Cl | ~3.6 | Triplet | 2H |
| -CH ₂-O- | ~3.5 | Triplet | 2H |
| -CH ₂-CH₂-CH₂- | ~2.0 | Quintet | 2H |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Experimental Protocol: ¹H NMR
Caption: Workflow for ¹H NMR Analysis.
For quantitative NMR (qNMR), a certified internal standard of known purity is added to the sample, and the assay is calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.
Conclusion
The quality of this compound is critical for its successful application in chemical synthesis. A combination of chromatographic and spectroscopic techniques provides a comprehensive approach to its purity and assay determination. Gas chromatography is the workhorse for routine purity checks, while GC-MS is invaluable for impurity identification. NMR spectroscopy serves as a definitive tool for structural confirmation and can be employed for highly accurate quantitative analysis. By implementing the detailed protocols outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this compound in their critical applications.
References
A Comprehensive Technical Guide to the Safe Handling, and Storage of 1-Chloro-3-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical information on the safe handling, and storage of 1-Chloro-3-methoxypropane (CAS No: 36215-07-3). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of this versatile chemical intermediate, which plays a significant role in pharmaceutical synthesis and other fine chemical applications.[1][2]
Chemical and Physical Properties
Understanding the physicochemical properties of this compound is fundamental to its safe handling. This colorless to almost colorless liquid possesses a unique combination of characteristics that necessitate careful management in a laboratory setting.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₉ClO[1][5][6][7] |
| Molecular Weight | 108.57 g/mol [1][5][6][7] |
| Appearance | Colorless to almost colorless clear liquid[3][4] |
| Boiling Point | 99 - 111 °C[1][5] |
| Melting Point | < -70 °C[5] |
| Flash Point | 18 °C (64.4 °F)[5] |
| Autoignition Temperature | 205 °C (DIN 51794)[5] |
| Density | 0.966 - 0.999 g/cm³ at 20 °C[1][5] |
| Vapor Pressure | 25 hPa at 20 °C[5] |
| Water Solubility | Soluble[8] |
| Refractive Index | 1.399 - 1.415[1][9] |
Hazard Identification and Safety Precautions
This compound is classified as a flammable liquid and vapor.[3] It is crucial to be aware of its potential hazards to mitigate risks effectively.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Flammable liquids (Category 2 or 3) | H225: Highly flammable liquid and vapour or H226: Flammable liquid and vapor[5][6] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[6] |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation[6] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[6] |
Key Safety Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
No smoking in the vicinity of the chemical.[3]
-
Keep the container tightly closed.[3]
-
Ground and bond the container and receiving equipment to prevent static discharge.[5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3][5]
-
Wash skin thoroughly after handling.[3]
-
Wear protective gloves, eye protection, and face protection.[3]
Handling and Storage Protocols
Proper handling and storage are paramount to preventing accidents and maintaining the quality of this compound.
Detailed Handling Procedures
Protocol for Handling this compound:
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Verify that all necessary personal protective equipment (PPE) is available and in good condition.
-
Confirm the location and functionality of emergency equipment, including a safety shower, eyewash station, and fire extinguisher.
-
Remove all potential ignition sources from the handling area.
-
-
Transferring the Chemical:
-
Ground and bond all containers and receiving equipment before initiating the transfer.
-
Use only non-sparking tools for opening and closing containers.
-
Pour the liquid slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Decontaminate all equipment and work surfaces used.
-
Properly label and store any unused portion of the chemical according to the storage guidelines.
-
Storage Requirements
Store this compound in a cool, well-ventilated place.[3][5] The recommended storage temperature is below +30°C.[5][9] Some suppliers may recommend storage at 2-8°C in a refrigerator.[7] Always refer to the supplier's specific recommendations.
Caption: Key storage requirements for this compound.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimizing exposure and ensuring personal safety.
Caption: Recommended PPE for handling this compound.
Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
First-Aid Measures
Protocol for First Aid:
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
If Inhaled: Move the person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
Fire-Fighting Measures
In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3]
Caption: Workflow for responding to a fire.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant.[4] Relatively unreactive organic reagents should be collected in container A. If halogenated, they should be collected in container B. For solid residues use container C.[5]
Toxicological Information
The oral LD50 for rats is greater than 2000 mg/kg.[5]
Table 3: Toxicological Data
| Test | Species | Route | Value |
| LD50 | Rat | Oral | > 2000 mg/kg[5] |
This guide is intended to provide comprehensive safety, handling, and storage information for this compound. It is imperative that all personnel handling this chemical are thoroughly familiar with these procedures and have access to the appropriate safety equipment. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 36215-07-3 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 36215-07-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound | C4H9ClO | CID 118927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 1-CHLORO-2,3-EPOXYPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. chembk.com [chembk.com]
In-Depth Technical Guide to the Core Reactions of 1-Chloro-3-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-3-methoxypropane is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the development of pharmaceutical intermediates and fine chemicals. Its unique structure, possessing both a reactive chloro group and a methoxy (B1213986) ether moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core reactions involving this compound, including nucleophilic substitution, Grignard reagent formation, and elimination reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers in the field.
Introduction
This compound (CAS No: 36215-07-3, Molecular Formula: C₄H₉ClO) is a colorless liquid that serves as a key building block in organic synthesis.[1] Its utility is highlighted by its role as a precursor in the synthesis of 4-bromo-2-(3-methoxypropoxy)-anisole, an integral intermediate in the manufacturing of the antihypertensive drug Aliskiren.[1] The presence of a primary alkyl chloride allows for facile nucleophilic substitution, while the ether linkage provides stability and influences the molecule's polarity and solubility. This guide will delve into the fundamental reactions of this compound, providing practical experimental details and summarizing key quantitative data.
Key Reactions and Experimental Protocols
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the chlorine atom, making it susceptible to attack by various nucleophiles.
Nucleophilic Substitution Reactions
Nucleophilic substitution is the most common reaction pathway for this compound, proceeding primarily through an Sₙ2 mechanism. This involves the backside attack of a nucleophile on the carbon-chlorine bond, leading to the displacement of the chloride ion.
The Williamson ether synthesis is a robust method for the formation of ethers. In this reaction, an alkoxide or phenoxide ion acts as the nucleophile, attacking this compound to form a new ether linkage.
Reaction Scheme:
Experimental Protocol: Synthesis of 3-Methoxypropyl Phenyl Ether
-
Reagents: Phenol (B47542), Sodium Hydroxide (B78521) (NaOH), this compound, Diethyl ether (anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 equivalent) in a suitable solvent such as anhydrous diethyl ether.
-
Slowly add sodium hydroxide (1.1 equivalents) to the solution to form the sodium phenoxide in situ.
-
To the resulting mixture, add this compound (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 3-methoxypropyl phenyl ether.
-
Quantitative Data for Williamson Ether Synthesis:
| Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Phenoxide | Phenol, NaOH | Diethyl Ether | Reflux | 4-6 | ~85-95 |
| Sodium Ethoxide | Ethanol, Na | Ethanol | Reflux | 3-5 | ~90-98 |
Logical Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of 3-methoxypropyl phenyl ether.
The reaction of this compound with a cyanide salt, such as sodium or potassium cyanide, is an effective method for the synthesis of nitriles. The resulting 4-methoxybutanenitrile (B3053985) is a valuable intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine. Polar aprotic solvents like DMSO are known to significantly accelerate the rate of this Sₙ2 reaction.[2][3]
Reaction Scheme:
Experimental Protocol: Synthesis of 4-Methoxybutanenitrile
-
Reagents: this compound, Sodium Cyanide (NaCN), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.
-
Heat the mixture to 80-90°C with vigorous stirring.
-
Slowly add this compound (1.0 equivalent) to the heated suspension over a period of 1-2 hours.
-
Maintain the reaction temperature for an additional 2-3 hours after the addition is complete. Monitor the reaction by GC-MS.
-
Cool the reaction mixture and pour it into a large volume of water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent by distillation.
-
Purify the residue by vacuum distillation to yield 4-methoxybutanenitrile.
-
Quantitative Data for Cyanide Substitution:
| Cyanide Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaCN | DMSO | 80-90 | 3-5 | >90 |
| KCN | Ethanol | Reflux | 12-18 | ~70-80 |
This compound readily undergoes N-alkylation with primary and secondary amines to form the corresponding secondary and tertiary amines, respectively. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed.
Reaction Scheme:
Experimental Protocol: Synthesis of N,N-Dimethyl-3-methoxypropylamine
-
Reagents: this compound, Dimethylamine (B145610) (aqueous solution or gas), Sodium Carbonate (Na₂CO₃), Cyclohexane.
-
Procedure:
-
Charge a pressure reactor with an aqueous solution of dimethylamine (excess) and sodium carbonate (1.1 equivalents).
-
Add this compound (1.0 equivalent) dissolved in a minimal amount of a solvent like cyclohexane.
-
Seal the reactor and heat to 100-120°C for 4-6 hours. The pressure will increase due to the vapor pressure of dimethylamine.
-
Cool the reactor to room temperature and carefully vent the excess pressure.
-
Separate the organic layer and extract the aqueous layer with cyclohexane.
-
Combine the organic layers, dry over potassium carbonate, and filter.
-
Remove the solvent by distillation and purify the product by fractional distillation.
-
Quantitative Data for N-Alkylation:
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dimethylamine | Na₂CO₃ | Cyclohexane/Water | 100-120 | 4-6 | ~85-95 |
| Aniline | K₂CO₃ | DMF | 80-100 | 8-12 | ~70-85 |
Signaling Pathway for N-Alkylation of Amines
Caption: Sₙ2 mechanism for the N-alkylation of an amine.
Grignard Reagent Formation
This compound can be used to prepare the corresponding Grignard reagent, 3-methoxypropylmagnesium chloride. This organometallic compound is a powerful nucleophile and a strong base, making it a valuable tool for forming carbon-carbon bonds. The reaction requires anhydrous conditions to prevent the quenching of the Grignard reagent by protic solvents.[4][5]
Reaction Scheme:
Experimental Protocol: Preparation of 3-Methoxypropylmagnesium Chloride
-
Reagents: this compound, Magnesium turnings, Anhydrous diethyl ether or Tetrahydrofuran (THF), Iodine (crystal for initiation).
-
Procedure:
-
Flame-dry all glassware and allow to cool under a nitrogen or argon atmosphere.
-
Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous ether or THF to cover the magnesium.
-
Dissolve this compound (1.0 equivalent) in anhydrous ether or THF and place it in the dropping funnel.
-
Add a small portion of the halide solution to initiate the reaction (indicated by bubbling and a color change). Gentle warming may be necessary.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, which should be used immediately in subsequent reactions.
-
Quantitative Data for Grignard Reagent Formation:
| Solvent | Initiator | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl Ether | I₂ | Reflux | 2-4 | ~80-90 |
| THF | I₂ | Room Temp to Reflux | 2-4 | ~85-95 |
Elimination Reactions (Dehydrochlorination)
Under strongly basic conditions, particularly with sterically hindered bases, this compound can undergo an E2 elimination reaction to form 3-methoxyprop-1-ene. This reaction competes with nucleophilic substitution.
Reaction Scheme:
Experimental Protocol: Dehydrochlorination of this compound
-
Reagents: this compound, Potassium tert-butoxide (KOtBu), Anhydrous tert-butanol.
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.
-
Heat the solution to a gentle reflux.
-
Add this compound (1.0 equivalent) dropwise to the refluxing solution.
-
Continue to reflux for 2-3 hours, monitoring the reaction by GC for the disappearance of the starting material.
-
Cool the reaction mixture and quench with water.
-
Extract the product with a low-boiling pentane (B18724) or diethyl ether.
-
Carefully wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
The product, being volatile, can be isolated by careful distillation of the solvent.
-
Quantitative Data for Elimination Reaction:
| Base | Solvent | Temperature (°C) | Time (h) | Product Ratio (Elimination/Substitution) |
| KOtBu | tert-Butanol | Reflux | 2-3 | Major/Minor |
| NaOH | Ethanol/Water | Reflux | 4-6 | Minor/Major |
Experimental Workflow for Dehydrochlorination
Caption: Workflow for the synthesis of 3-methoxyprop-1-ene.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its primary reactivity centers around nucleophilic substitution at the chlorinated carbon, enabling the straightforward introduction of the 3-methoxypropyl group into a wide array of molecules. The Williamson ether synthesis, cyanation, and N-alkylation are all high-yielding and reliable transformations. Furthermore, the ability to form a Grignard reagent opens up possibilities for carbon-carbon bond formation. While elimination reactions are also possible under specific conditions, substitution reactions generally predominate. The experimental protocols and data presented in this guide offer a solid foundation for the utilization of this compound in research and development, particularly in the fields of medicinal chemistry and materials science.
References
A Technical Guide to 1-Chloro-3-methoxypropane: Commercial Availability, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-Chloro-3-methoxypropane, a key chemical intermediate in the pharmaceutical and fine chemical industries. This document details its commercial availability from various suppliers, outlines detailed synthesis protocols, and explores its significant applications, particularly in drug development.
Commercial Availability and Suppliers
This compound is readily available from a range of commercial chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available product is typically high, often exceeding 98%. Below is a summary of prominent suppliers and the typical specifications of their offerings.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 36215-07-3 | C₄H₉ClO | 108.57 | ≥99.0% (GC)[1] | 25 mL, and bulk orders |
| TCI America | 36215-07-3 | C₄H₉ClO | 108.57 | >98.0% (GC) | 25 g, and bulk quotes available |
| Spectrum Chemical | 36215-07-3 | C₄H₉ClO | 108.57 | Not specified | Various sizes, cGMP products available[2][3] |
| Santa Cruz Biotechnology | 36215-07-3 | C₄H₉ClO | 108.57 | Not specified | For research use[4] |
| Chem-Impex | 36215-07-3 | C₄H₉ClO | 108.57 | Not specified | Not specified |
| iChemical | 36215-07-3 | C₄H₉ClO | 108.57 | Not specified | Available from 1.0 kg onwards[5] |
| India Fine Chemicals | 36215-07-3 | C₄H₉ClO | 108.57 | Not specified | Inquire for details[6] |
| CP Lab Safety | 36215-07-3 | C₄H₉ClO | 108.57 | min 98% | 100 grams[7] |
Synthesis of this compound
There are established methods for the synthesis of this compound. Two common protocols are detailed below.
Method 1: From 1,3-Bromochloropropane and Sodium Methoxide (B1231860)
This method, adapted from patent literature, involves the mono-etherification of 1,3-bromochloropropane using sodium methoxide in the presence of a phase transfer catalyst.[8]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a four-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser.
-
Reagents: Charge the flask with 1,3-bromochloropropane and an inert solvent such as benzene (B151609) or cyclohexane (B81311). Add a phase transfer catalyst, for example, tetrabutylammonium (B224687) bromide (TBAB).
-
Reaction: Prepare a dispersion of anhydrous sodium methoxide in the same inert solvent. While stirring the contents of the flask, slowly add the sodium methoxide dispersion dropwise through the dropping funnel. Maintain the reaction temperature between 50-80°C.
-
Monitoring: Monitor the reaction progress using gas chromatography (GC) to ensure the complete consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium bromide. Wash the filter cake with a small amount of the inert solvent.
-
Purification: Combine the organic filtrates and wash with water until the pH is neutral. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude this compound by fractional distillation to yield the final product with high purity.
Method 2: From 3-Methoxy-1-propanol (B72126) and Thionyl Chloride
This alternative synthesis route utilizes 3-methoxy-1-propanol and thionyl chloride.
Experimental Protocol:
-
Reaction Setup: In a four-necked flask equipped with a thermometer, a dropping funnel, and a stirrer, add 3-methoxy-1-propanol, a catalyst such as tetramethylammonium (B1211777) chloride, and cyclohexane as a solvent.
-
Reaction: Maintain the reaction temperature at 65-70°C and slowly add thionyl chloride dropwise over approximately 3 hours.
-
Work-up: After the addition is complete, continue stirring at the same temperature for another 2 hours. The organic phase is then washed sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Purification: The solvent (cyclohexane) is removed under reduced pressure, and the resulting crude product is purified by distillation to obtain this compound.
Applications in Drug Development
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a chloro and a methoxy (B1213986) group, allows for versatile chemical transformations.
The most prominent application of this compound is in the synthesis of Aliskiren , an antihypertensive drug.[9] It serves as a key intermediate in the preparation of 4-bromo-2-(3-methoxypropoxy)-anisole, a crucial precursor for the Aliskiren molecule.[9]
Beyond Aliskiren, its utility extends to the synthesis of other fine chemicals and active pharmaceutical ingredients where the introduction of a methoxypropyl group is required. It can also be utilized as a solvent in specific organic reactions.[10]
Analytical Methods for Quality Control
The purity and identity of this compound are typically confirmed using standard analytical techniques.
-
Gas Chromatography (GC): GC is a primary method for assessing the purity of this compound. A flame ionization detector (FID) is commonly used for quantification. The purity is often reported as a percentage of the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed for both identification and purity assessment. The mass spectrum of this compound provides a unique fragmentation pattern that confirms its molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different proton environments in the molecule. Predicted ¹H-NMR shifts (DMSO-d6) are approximately 1.93 (m, 2H), 3.23 (s, 3H), 3.44 (t, 2H), and 3.66 (t, 2H) ppm.[5]
-
¹³C NMR: The carbon NMR spectrum gives distinct peaks for each of the four carbon atoms in the molecule, further confirming its structure.
-
This technical guide provides essential information for researchers and professionals working with this compound. For detailed safety and handling information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. This compound for synthesis 36215-07-3 [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. spectrumrx.com [spectrumrx.com]
- 4. scbt.com [scbt.com]
- 5. This compound, CAS No. 36215-07-3 - iChemical [ichemical.com]
- 6. This compound-India Fine Chemicals [indiafinechemicals.com]
- 7. calpaclab.com [calpaclab.com]
- 8. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]
- 9. innospk.com [innospk.com]
- 10. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Solubility of 1-Chloro-3-methoxypropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-3-methoxypropane in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the qualitative solubility profile, the underlying chemical principles governing its solubility, and detailed experimental protocols for determining precise solubility values.
Introduction to this compound
This compound (CAS No. 36215-07-3) is a colorless liquid with the chemical formula C₄H₉ClO. It is a versatile bifunctional molecule, incorporating both a chloroalkane and a methyl ether functional group. This unique structure makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical industry. Understanding its solubility in a range of organic solvents is crucial for its application in reaction chemistry, process design, and purification.
Theoretical Framework for Solubility
The solubility of this compound in organic solvents is primarily governed by the "like dissolves like" principle. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. As a haloalkane with an ether linkage, this compound exhibits a degree of polarity due to the electronegativity of the chlorine and oxygen atoms, leading to dipole-dipole interactions. However, the molecule also possesses a significant nonpolar alkyl backbone, which contributes to London dispersion forces.
Therefore, it is expected to be readily soluble in a wide range of organic solvents, from nonpolar to moderately polar. Solvents that can engage in similar intermolecular interactions (dipole-dipole and London dispersion forces) will be the most effective at dissolving this compound.[1][2][3]
Qualitative Solubility Profile
While specific quantitative data is scarce, chemical literature and supplier information consistently describe this compound as having good solubility in organic solvents.[4][5] The available qualitative data is summarized in the table below.
| Organic Solvent | Qualitative Solubility | Citation |
| Chloroform | Slightly Soluble | [6] |
It is important to note that "slightly soluble" is a qualitative term and the actual solubility could be significant for many practical applications. It is highly probable that this compound is miscible or highly soluble in other common organic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene), given its chemical structure. However, without experimental data, these remain theoretical predictions.
Experimental Protocol for Solubility Determination
To obtain precise and quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a liquid solute, like this compound, in an organic solvent at a given temperature.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (high purity)
-
Temperature-controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)
-
Vials with airtight septa
Procedure:
-
Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the organic solvent. The excess solute ensures that the solution will be saturated.
-
Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle, resulting in a clear separation of the saturated solution from the excess solute.
-
Sampling: Carefully extract a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Dilution: Dilute the extracted sample with a known volume of the pure organic solvent in a volumetric flask to a concentration suitable for the analytical method.
-
Quantitative Analysis: Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC). The concentration of this compound in the sample can be determined from the calibration curve.
-
Calculation of Solubility: From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
Logical Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: Generally, the solubility of liquids in organic solvents increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that closely matches that of this compound is likely to be a good solvent.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Therefore, using high-purity materials is essential for accurate results.
Conclusion
While there is a notable lack of specific quantitative data on the solubility of this compound in various organic solvents, the fundamental principles of organic chemistry suggest it is well-soluble in a broad range of common organic solvents. For researchers and professionals in drug development requiring precise solubility data, direct experimental determination is necessary. The protocol provided in this guide offers a robust framework for obtaining such data, enabling the effective use of this compound in synthesis and other applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethers using 1-Chloro-3-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the synthesis of ethers utilizing 1-Chloro-3-methoxypropane. This versatile reagent is a valuable building block in organic synthesis, particularly for the introduction of the 3-methoxypropoxy moiety, which is of significant interest in medicinal chemistry and materials science.
Introduction
This compound (CAS No: 36215-07-3) is a colorless liquid with the molecular formula C₄H₉ClO.[1][2] Its bifunctional nature, possessing both a chloro and a methoxy (B1213986) group, makes it an excellent substrate for nucleophilic substitution reactions, most notably the Williamson ether synthesis.[1][2][3] This reaction, proceeding via an Sₙ2 mechanism, allows for the formation of a wide variety of symmetrical and unsymmetrical ethers.[4][5]
The 3-methoxypropoxy group introduced by this reagent can be found in various molecules of pharmaceutical interest. For instance, this compound is a key intermediate in the synthesis of 4-bromo-2-(3-methoxypropoxy)-anisole, a precursor to the antihypertensive drug Aliskiren.[2] The methoxy group, in general, is a prevalent substituent in many natural product-derived and synthetic drugs, where it can enhance ligand-target binding, and improve physicochemical and pharmacokinetic properties.[6]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 108.57 g/mol | |
| Density | 0.999 g/cm³ at 20 °C | |
| Boiling Point | 99 °C | |
| Flash Point | 18 °C | |
| Refractive Index | 1.4110-1.4150 | |
| Solubility | Soluble in chloroform | |
| Assay | ≥99.0% (GC) | [7] |
Williamson Ether Synthesis: Reaction Mechanism and Workflow
The primary application of this compound in ether synthesis is through the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide or phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the chloride leaving group.
A general workflow for the synthesis and purification of ethers using this compound is depicted below.
Experimental Protocols
The following protocols provide a general framework for the synthesis of aryl ethers from phenols and alkyl ethers from alcohols using this compound.
Protocol 1: Synthesis of Aryl-(3-methoxypropyl)-ethers from Phenols
This protocol is adapted from standard Williamson ether synthesis procedures for phenols.[1][8]
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the substituted phenol (1.0 eq) and the chosen solvent (e.g., DMF).
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel or distillation to obtain the desired aryl-(3-methoxypropyl)-ether.
Quantitative Data
| Entry | Starting Alcohol/Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Generic Phenol | K₂CO₃ | DMF | 90 | 6 | Typical range: 85-95% |
| 2 | Generic Alcohol | NaH | THF | 65 | 8 | Typical range: 80-90% |
| 3 | 1,3-bromochloropropane to this compound | Sodium Methoxide | Benzene | 80 | 3 | 92.8[5] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Applications in Drug Discovery and Medicinal Chemistry
The introduction of the 3-methoxypropoxy moiety can significantly influence the pharmacological profile of a molecule. The ether linkage is generally stable in vivo, and the terminal methoxy group can modulate properties such as:
-
Solubility: The ether and methoxy groups can increase the polarity and hydrogen bond accepting capacity of a molecule, potentially improving aqueous solubility.
-
Lipophilicity: The overall effect on lipophilicity (logP) will depend on the parent molecule, but the addition of the 3-methoxypropoxy group generally increases it. This can be fine-tuned to optimize cell permeability and target engagement.[9]
-
Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage than an ester group, for example.
-
Target Binding: The oxygen atoms can act as hydrogen bond acceptors, potentially forming favorable interactions with the target protein.[9]
The utility of this compound as a synthetic intermediate is highlighted by its use in the synthesis of Aliskiren, a direct renin inhibitor for the treatment of hypertension.[2] This underscores the importance of this building block in constructing complex and pharmacologically relevant molecules.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions.[7] Work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of ethers via the Williamson ether synthesis. The protocols and data provided herein offer a foundation for researchers to explore the incorporation of the 3-methoxypropoxy group into a variety of molecular scaffolds for applications in drug discovery, medicinal chemistry, and materials science.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. innospk.com [innospk.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for synthesis 36215-07-3 [sigmaaldrich.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Grignard Reaction with 1-Chloro-3-methoxypropane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a fundamental method in organic chemistry for the formation of carbon-carbon bonds.[1] This application note provides a detailed protocol for the preparation of 3-methoxypropylmagnesium chloride, a Grignard reagent, from 1-chloro-3-methoxypropane. This reagent serves as a potent nucleophile and a valuable intermediate in synthesizing more complex molecules.[2] The presence of the methoxy (B1213986) group can influence the reagent's solubility and stability.[2] this compound is a versatile building block, notably used as a precursor in the synthesis of pharmaceuticals like the antihypertensive drug Aliskiren.[3]
Key Reactivity and Considerations
Working with Grignard reagents necessitates stringent control over reaction conditions to ensure optimal yield and minimize side reactions.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents such as water and alcohols.[1][4] All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum), and anhydrous solvents must be used.[4][5] The reaction should be conducted under an inert atmosphere of nitrogen or argon to prevent quenching by atmospheric moisture and reaction with oxygen.[5]
-
Solvent Selection: Ethereal solvents are crucial for the formation and stabilization of the Grignard reagent.[1] Tetrahydrofuran (THF) is often preferred for chlorides as it enhances the stabilization of the Grignard complex, though diethyl ether is also commonly used.[5][6]
-
Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[5] Activation is necessary to expose a fresh metal surface. This is typically achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings.[7] The disappearance of the iodine color often signals successful activation.[1]
-
Potential Side Reactions:
-
Wurtz Coupling: The newly formed Grignard reagent can react with unreacted this compound in an SN2 reaction to form a homocoupled dimer (1,6-dimethoxyhexane). This is a major side reaction for primary halides.[6][7] Slow addition of the alkyl halide can help minimize this.
-
Intramolecular Reaction (Ether Cleavage): The Grignard reagent could potentially undergo an intramolecular reaction, attacking the methoxy group. This side reaction can be minimized by maintaining a controlled temperature and using the reagent promptly after its formation.[7]
-
Data Presentation
Table 1: Physical and Chemical Properties This table summarizes key properties of the starting material and the resulting Grignard reagent.
| Property | This compound | 3-Methoxypropylmagnesium chloride |
| Molecular Formula | C₄H₉ClO | C₄H₉ClMgO |
| Molecular Weight | 108.57 g/mol | 132.87 g/mol [2] |
| Boiling Point | 99°C[3] | Not applicable (used in solution) |
| Density | 0.966 g/cm³[3] | Not applicable (used in solution) |
| Appearance | Colorless liquid | Greyish solution in ether/THF[1] |
| Key Characteristics | Precursor for Grignard reagent; purity is critical.[3] | Strong nucleophile and base; sensitive to moisture and air.[2] |
Table 2: Illustrative Impact of Impurities on Grignard Yield The purity of the starting material is critical for a successful Grignard reaction. This table illustrates the potential impact of common impurities.[7]
| Impurity | Potential Impact | Recommended Limit |
| Water | Rapidly quenches the Grignard reagent, significantly reducing or preventing formation. | < 0.01% |
| Alcohols | Act as a proton source, destroying the Grignard reagent as it forms.[5] | < 0.05% |
| Other Halides | May compete in the reaction, leading to a mixture of Grignard reagents. | < 0.1% |
Experimental Protocols
Protocol 1: Formation of 3-Methoxypropylmagnesium Chloride
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (>99% purity, 1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Nitrogen or Argon gas supply
-
Oven-dried, three-necked round-bottom flask with a reflux condenser, magnetic stir bar, and a pressure-equalizing addition funnel.
Procedure:
-
Apparatus Setup: Assemble the dry glassware hot from the oven and allow it to cool under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar into the reaction flask. Add a single crystal of iodine.[7] Gently warm the flask with a heat gun under vacuum (if possible) and then backfill with inert gas. The purple color of the iodine should fade upon activation.[1]
-
Initiation: Add a small volume of anhydrous THF to cover the magnesium. In the addition funnel, prepare a solution of this compound in anhydrous THF. Add a small aliquot (~5-10%) of this solution to the stirred magnesium suspension.[1] The reaction may require gentle warming to initiate, which is often indicated by the appearance of turbidity and spontaneous refluxing.[7]
-
Addition of Substrate: Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel. The rate of addition should be controlled to maintain a gentle, steady reflux.[1]
-
Completion of Reaction: After the addition is complete, continue to stir the mixture. The reaction can be gently heated to reflux for an additional 1-2 hours to ensure all the magnesium has reacted.[1] The resulting greyish solution of 3-methoxypropylmagnesium chloride is now ready for use.[1]
Protocol 2: Reaction with an Aldehyde (e.g., Benzaldehyde)
Materials:
-
Solution of 3-methoxypropylmagnesium chloride in THF (from Protocol 1)
-
Benzaldehyde (B42025) (0.9 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Substrate Preparation: In a separate dry flask under inert gas, dissolve benzaldehyde in anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Slowly add the prepared 3-methoxypropylmagnesium chloride solution (from Protocol 1) to the stirred benzaldehyde solution via a cannula or addition funnel.[1] Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[1]
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[1]
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 times).[1] Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure.[1] Purify the resulting crude alcohol product by column chromatography on silica gel.[1]
Visualizations
Caption: Step-by-step workflow for the preparation of a Grignard reagent and its subsequent reaction.
Caption: Key reaction pathways in the formation of 3-methoxypropylmagnesium chloride.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (oxide layer).[5] 2. Wet glassware or solvent.[7] 3. Low reaction temperature. | 1. Activate Mg with iodine, 1,2-dibromoethane, or by crushing.[7] 2. Ensure all glassware is oven/flame-dried and solvents are anhydrous. 3. Gently warm the flask with a heat gun.[7] |
| Low Yield of Product | 1. Wurtz coupling side reaction.[7] 2. Impurities (e.g., water) in starting material.[7] 3. Incomplete reaction. | 1. Use slow, dropwise addition of the alkyl halide into a well-stirred Mg suspension. 2. Use high-purity starting materials. 3. Ensure sufficient reaction time, with gentle heating if necessary. |
| Cloudy, Black Mixture Forms | Thermal decomposition or significant side reactions, possibly from prolonged heating.[6] | Avoid excessive or prolonged heating. Monitor the disappearance of magnesium metal to gauge reaction completion rather than relying on a fixed time.[6] |
References
Application Notes and Protocols for the Use of 1-Chloro-3-methoxypropane in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-chloro-3-methoxypropane as a key building block in the synthesis of pharmaceutical intermediates. The primary focus is on its application in the synthesis of a crucial intermediate for the antihypertensive drug, Aliskiren.
Introduction
This compound is a bifunctional organic compound that serves as a versatile reagent in organic synthesis. Its structure, containing both a reactive chloro group and a methoxy (B1213986) group, allows for its use in a variety of chemical transformations, most notably in the formation of ether linkages through nucleophilic substitution reactions. A significant application of this reagent in the pharmaceutical industry is in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.
Core Application: Synthesis of an Aliskiren Intermediate
This compound is instrumental in the synthesis of 4-bromo-2-(3-methoxypropoxy)anisole, a key intermediate in the manufacturing of Aliskiren. This transformation is typically achieved through a Williamson ether synthesis, where the alkoxide generated from a substituted phenol (B47542) displaces the chloride from this compound.
Reaction Scheme: Williamson Ether Synthesis
The general reaction involves the O-alkylation of a phenol with this compound in the presence of a base.
Caption: General Williamson Ether Synthesis for Pharmaceutical Intermediates.
Experimental Protocols
The following protocols are based on established synthetic routes for Aliskiren intermediates.
Protocol 1: Synthesis of 4-bromo-2-(3-methoxypropoxy)anisole
This protocol details the Williamson ether synthesis for the preparation of a key Aliskiren intermediate.
Materials:
-
4-bromo-2-hydroxyanisole
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-bromo-2-hydroxyanisole (1.0 eq), potassium carbonate (1.5 eq), and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 4-bromo-2-(3-methoxypropoxy)anisole.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-hydroxyanisole | General Synthetic Schemes |
| Reagent | This compound | General Synthetic Schemes |
| Base | Potassium Carbonate | General Synthetic Schemes |
| Solvent | Acetone | General Synthetic Schemes |
| Typical Yield | > 85% | Estimated from similar reactions |
Signaling Pathway and Workflow Diagrams
Logical Flow of Aliskiren Intermediate Synthesis
This diagram illustrates the logical progression from starting materials to the final pharmaceutical intermediate.
Caption: Workflow for the Synthesis of an Aliskiren Intermediate.
Conclusion
This compound is a valuable and efficient reagent for the introduction of the 3-methoxypropoxy group in the synthesis of pharmaceutical intermediates, particularly for the antihypertensive drug Aliskiren. The Williamson ether synthesis provides a reliable and high-yielding route to the key intermediate, 4-bromo-2-(3-methoxypropoxy)anisole. The protocols and data presented here offer a foundation for researchers and drug development professionals working on the synthesis of Aliskiren and related compounds.
Protecting Group Strategies Involving 1-Chloro-3-methoxypropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in pharmaceutical and drug development, the strategic use of protecting groups is paramount to achieving desired molecular complexity. A protecting group temporarily masks a reactive functional group, preventing it from interfering with reactions occurring at other sites in the molecule. The ideal protecting group is easily introduced and removed in high yield under mild conditions and is stable to a wide range of reagents and reaction conditions.
This document explores the potential use of 1-chloro-3-methoxypropane to install a 3-methoxypropyl (MOP) ether as a protecting group for hydroxyl functionalities. While this compound is a known intermediate in pharmaceutical synthesis, its application as a routine protecting group is not widely documented in scientific literature.[1] The following application notes and protocols are based on the general principles of ether synthesis and cleavage, providing a theoretical framework for its use.
The 3-Methoxypropyl (MOP) Ether as a Protecting Group
The 3-methoxypropyl group can serve as a protective moiety for alcohols and phenols. The ether linkage is generally stable to a variety of reaction conditions, including strongly basic media, organometallic reagents, and many oxidizing and reducing agents.[2]
Key Attributes:
-
Stability: Stable to strong bases (e.g., hydroxides, alkoxides), Grignard reagents, and organolithium reagents.
-
Cleavage: Deprotection is typically achieved under acidic conditions, leading to the regeneration of the parent alcohol or phenol (B47542).[3]
Application Notes
The protection of a hydroxyl group as a 3-methoxypropyl ether is accomplished via a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of this compound in an SN2 reaction.
Logical Workflow for MOP Protection and Deprotection:
Caption: General workflow for the protection of an alcohol as a MOP ether and its subsequent deprotection.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound
This protocol describes a general procedure for the formation of a 3-methoxypropyl ether from a primary alcohol using sodium hydride as the base in tetrahydrofuran (B95107) (THF).
Materials:
-
Primary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of the primary alcohol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-methoxypropyl ether.
Protocol 2: Deprotection of a 3-Methoxypropyl Ether
This protocol outlines a general method for the acidic cleavage of a 3-methoxypropyl ether to regenerate the parent alcohol.
Materials:
-
3-Methoxypropyl protected alcohol
-
Aqueous solution of a strong acid (e.g., 2 M HCl or 2 M H₂SO₄)
-
An appropriate organic solvent (e.g., tetrahydrofuran (THF), 1,4-dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Dissolve the 3-methoxypropyl protected alcohol in a suitable organic solvent such as THF.
-
Add the aqueous strong acid solution to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize the excess acid by the careful addition of saturated aqueous NaHCO₃ solution.
-
Partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Quantitative Data
Due to the limited availability of specific literature data for the use of this compound as a protecting group, the following table presents expected yields based on general Williamson ether synthesis and acid-catalyzed ether cleavage reactions. Actual yields may vary depending on the substrate and specific reaction conditions.
| Reaction Stage | Substrate Type | Reagents and Conditions | Expected Yield (%) |
| Protection | Primary Alcohol | NaH, this compound, THF, reflux | 70-90 |
| Phenol | K₂CO₃, this compound, DMF, 80 °C | 80-95 | |
| Deprotection | MOP-protected Primary Alcohol | 2 M HCl, THF, reflux | 75-95 |
| MOP-protected Phenol | HBr (48% aq.), reflux | 70-90 |
Signaling Pathways and Logical Relationships
The decision-making process for employing a protecting group strategy often involves considering the stability of the protecting group under various reaction conditions that will be used in subsequent synthetic steps. The following diagram illustrates the stability of the MOP ether group in the context of common synthetic transformations.
Caption: Stability profile of the 3-methoxypropyl (MOP) ether protecting group.
Conclusion
While this compound is not a conventionally cited reagent for the protection of hydroxyl groups, the underlying chemistry of the Williamson ether synthesis provides a viable route for the installation of the 3-methoxypropyl (MOP) ether. This protecting group offers stability towards a range of common synthetic reagents and can be removed under acidic conditions. The protocols and data presented herein serve as a foundational guide for researchers looking to explore this protecting group strategy in their synthetic endeavors. It is recommended that reaction conditions be optimized for each specific substrate to achieve the best results.
References
Application Notes and Protocols for Reactions with 1-Chloro-3-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving 1-Chloro-3-methoxypropane. The primary focus is on its application in the Williamson ether synthesis, a crucial reaction in the production of pharmaceutical intermediates.
Introduction
This compound (CAS No: 36215-07-3), also known as 3-methoxypropyl chloride, is a versatile bifunctional organic compound. Its structure, containing both a chloro and a methoxy (B1213986) group, makes it a valuable building block in organic synthesis. It is particularly prominent in the pharmaceutical industry as a key intermediate for the synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the synthesis of 4-bromo-2-(3-methoxypropoxy)anisole, a crucial precursor for the antihypertensive drug, Aliskiren.[1] This document will detail the experimental setup for this synthesis via the Williamson ether synthesis.
Physicochemical Data of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for safe handling and for the design of experimental setups.
| Property | Value |
| Molecular Formula | C₄H₉ClO |
| Molecular Weight | 108.57 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 118-120 °C |
| Density | 0.997 g/cm³ at 25 °C |
| Flash Point | 24 °C |
| Solubility | Soluble in most organic solvents. |
Key Reaction: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers. It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. In the context of this compound, it serves as the alkyl halide, reacting with a deprotonated phenol (B47542) to form an aryl ether.
Synthesis of 4-bromo-2-(3-methoxypropoxy)anisole
This protocol details the synthesis of 4-bromo-2-(3-methoxypropoxy)anisole from 4-bromo-2-methoxyphenol (B1221611) and this compound.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 4-bromo-2-(3-methoxypropoxy)anisole.
Experimental Protocol
Materials:
-
4-bromo-2-methoxyphenol (4-bromoguaiacol)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromo-2-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Addition of Alkyl Halide: To the stirred solution, add this compound (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 4-bromo-2-(3-methoxypropoxy)anisole.
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of 4-bromo-2-(3-methoxypropoxy)anisole.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of 4-bromo-2-(3-methoxypropoxy)anisole.
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 80-90 °C |
Safety Precautions
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
DMF is a skin and respiratory irritant. Handle with care in a fume hood.
-
Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Material Safety Data Sheet (MSDS) for this compound and all other reagents before commencing any experimental work.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the preparation of ether-containing molecules. The provided protocol for the Williamson ether synthesis of 4-bromo-2-(3-methoxypropoxy)anisole demonstrates a robust and high-yielding method relevant to the pharmaceutical industry. Careful adherence to the experimental procedure and safety precautions is essential for successful and safe execution.
References
Application Notes: Analytical Methods for Monitoring Reactions of 1-Chloro-3-methoxypropane
Introduction
1-Chloro-3-methoxypropane (C₄H₉ClO, MW: 108.57 g/mol ) is a versatile alkylating agent used in various synthetic pathways in pharmaceutical and chemical research.[1] As a primary alkyl halide, it readily participates in nucleophilic substitution reactions.[2] Accurate and real-time monitoring of these reactions is critical for optimizing reaction conditions, determining kinetics, maximizing yield, and ensuring the purity of the final product. These application notes provide detailed protocols for the primary analytical techniques used to monitor reactions involving this compound, tailored for researchers, scientists, and drug development professionals. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS is a powerful technique for monitoring reactions with volatile or semi-volatile compounds like this compound.[5] It provides excellent separation of components in a reaction mixture and delivers mass-to-charge ratio information, which aids in the structural identification of reactants, products, intermediates, and impurities.[6] The method is highly sensitive and can be quantitative when used with an appropriate internal standard. Given that this compound has a purity of ≥99.0% as determined by GC, this is a primary method for its analysis.
Experimental Protocol
This protocol describes a general method for monitoring the consumption of this compound and the formation of a product, for example, an amine adduct.
I. Sample Preparation:
-
At designated time intervals (e.g., t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (approx. 50-100 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to stop the reaction. The quenching solvent should be compatible with the GC-MS system.
-
Add a known concentration of an internal standard (e.g., dodecane (B42187) or another non-reactive hydrocarbon) to the vial. This is crucial for accurate quantification.[4]
-
Vortex the sample to ensure homogeneity. If necessary, filter the sample to remove any particulate matter before injection.
II. Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Injection Mode: 1 µL injection with a split ratio of 50:1.[6]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.[6]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 35-400 amu.[8]
-
III. Data Analysis:
-
Identify the peaks for this compound, the product, and the internal standard based on their retention times and mass spectra.
-
Monitor the reaction progress by tracking the decrease in the peak area of this compound and the increase in the peak area of the product relative to the internal standard.
-
Purity can be estimated by the area percentage of the main peak.
Data Presentation
| Compound | Retention Time (min) (Hypothetical) | Key Mass Fragments (m/z) | Notes |
| This compound | 6.5 | 73, 45, 36 | The molecular ion (M⁺) at m/z 108 may be weak or absent in EI. |
| Dodecane (Internal Std.) | 10.2 | 57, 43, 71 | Non-reactive standard for quantification. |
| N-propyl-3-methoxypropan-1-amine (Product Example) | 8.9 | 102, 88, 45 | Hypothetical product from reaction with propylamine. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is an indispensable tool for monitoring reaction progress and elucidating the structure of products without the need for chromatographic separation.[9] ¹H NMR is particularly useful as it allows for direct observation of the disappearance of reactant signals and the concurrent appearance of product signals.[10] By integrating the peaks corresponding to specific protons on the reactant and product molecules, the conversion percentage can be calculated over time. Adding an internal standard allows for the determination of absolute concentrations.[4]
Experimental Protocol
This protocol outlines the use of ¹H NMR to monitor a reaction involving this compound.
I. Sample Preparation:
-
At each time point, withdraw an aliquot (approx. 0.5 mL) of the reaction mixture.
-
If necessary, quench the reaction and remove any solid materials by filtration through a small plug of celite or cotton.
-
Transfer approximately 0.5 mL of the quenched sample into an NMR tube.
-
Add 0.1-0.2 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent should ensure that its residual peak does not overlap with key reactant or product signals.
-
For quantitative analysis, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or mesitylene) that has a simple spectrum and does not react with any components.[4]
II. Instrumentation and Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°.
-
Scans: 8-16 scans.
-
Relaxation Delay (d1): 2-5 seconds (ensure full relaxation for quantitative results).
-
III. Data Analysis:
-
Identify the characteristic signals for this compound and the product.
-
Select a non-overlapping peak for the reactant and one for the product.
-
Integrate these peaks along with the peak for the internal standard.
-
Calculate the reaction conversion by comparing the integral of the product peak to the sum of the integrals of the reactant and product peaks.
Data Presentation
| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) (in CDCl₃) | Multiplicity |
| This compound | -O-CH₃ | ~3.35 | Singlet (s) |
| -CH₂ -Cl | ~3.60 | Triplet (t) | |
| -CH₂ -CH₂-Cl | ~2.00 | Quintet (quin) | |
| -O-CH₂-CH₂ - | ~3.55 | Triplet (t) | |
| Product Example (N-substituted amine) | -CH₂ -N- | ~2.7 - 2.9 (Shifted downfield) | Triplet (t) |
| -O-CH₃ | ~3.34 (Minor shift) | Singlet (s) |
Note: Chemical shifts are approximate and can vary based on solvent and reaction conditions. The proton on the carbon adjacent to the chlorine (-CH₂-Cl) at ~3.60 ppm is a key signal to monitor for its disappearance.[11]
Visualizations
Logical Workflow for Reaction Monitoring
Caption: General workflow for monitoring chemical reactions.
Representative Reaction Pathway
Caption: Representative SN2 nucleophilic substitution pathway.
References
- 1. This compound | C4H9ClO | CID 118927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. azom.com [azom.com]
- 11. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for the Scale-Up Synthesis of 1-Chloro-3-methoxypropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and protocols for the scale-up synthesis of derivatives of 1-chloro-3-methoxypropane. This versatile building block is instrumental in the synthesis of a variety of fine chemicals and pharmaceutical intermediates. The following sections detail the primary synthetic routes, scale-up challenges, and recommended protocols for two key derivatives: 4-bromo-2-(3-methoxypropoxy)anisole, a crucial intermediate in the synthesis of the antihypertensive drug Aliskiren[1][2], and 3-methoxypropylamine (B165612), a versatile intermediate in the pharmaceutical and agrochemical industries.
Core Synthetic Strategies and Scale-Up Considerations
The derivatives of this compound are typically synthesized via nucleophilic substitution reactions, where the chlorine atom is displaced by a suitable nucleophile.[2][3] The two primary reaction types encountered in the scale-up of these syntheses are the Williamson ether synthesis and nucleophilic substitution with amines.
Williamson Ether Synthesis for Ether Derivatives:
This classic reaction is employed for the synthesis of ether derivatives, such as the Aliskiren (B1664508) intermediate. It involves the reaction of an alkoxide or phenoxide with this compound.[4] Key scale-up considerations include:
-
Base Selection: The choice of base is critical for the deprotonation of the alcohol or phenol (B47542). Common bases include sodium hydroxide (B78521), potassium hydroxide, and sodium methoxide. The choice will depend on the substrate's acidity, solubility, and the overall cost.
-
Solvent System: Aprotic polar solvents such as DMF, DMSO, or THF are often used to enhance the reaction rate.[4] On a large scale, solvent selection must also consider factors like cost, toxicity, and ease of recovery.
-
Phase Transfer Catalysis: To improve reaction rates and avoid the need for strictly anhydrous conditions, phase transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts can be employed. This is particularly advantageous in large-scale operations.
-
Temperature Control: The reaction is often exothermic, requiring careful temperature management to prevent side reactions and ensure safety.
Nucleophilic Substitution with Amines for Amine Derivatives:
The synthesis of amine derivatives, such as 3-methoxypropylamine, involves the reaction of this compound with an amine. Key scale-up considerations include:
-
Control of Over-alkylation: Primary amines can react with more than one molecule of the alkylating agent. To minimize this, a large excess of the amine is often used.
-
Pressure Reactors: For reactions with volatile amines like ammonia (B1221849), a pressure reactor is necessary to maintain the desired concentration and reaction temperature.
-
Catalyst Use: In some cases, catalysts may be employed to enhance the reaction rate and selectivity.
-
Work-up and Purification: The separation of the product from the excess amine and byproducts is a critical step in the downstream process.
Experimental Protocols
Scale-Up Synthesis of 4-bromo-2-(3-methoxypropoxy)anisole
This protocol is based on a Williamson ether synthesis approach for the preparation of a key Aliskiren intermediate.[1][2]
Reaction Scheme:
Caption: Williamson Ether Synthesis of 4-bromo-2-(3-methoxypropoxy)anisole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 kg scale of product) | Moles | Notes |
| 4-bromo-2-methoxyphenol | 203.04 | 6.97 kg | 34.33 | Starting material |
| This compound | 108.57 | 4.11 kg | 37.87 | 1.1 equivalents |
| Sodium Hydroxide | 40.00 | 1.51 kg | 37.75 | 1.1 equivalents |
| Toluene (B28343) | 92.14 | 50 L | - | Solvent |
| Tetrabutylammonium (B224687) bromide | 322.37 | 0.35 kg | 1.08 | Phase Transfer Catalyst |
Procedure:
-
Reactor Setup: Charge a 100 L glass-lined reactor with 4-bromo-2-methoxyphenol (6.97 kg), toluene (50 L), and tetrabutylammonium bromide (0.35 kg).
-
Base Addition: Prepare a solution of sodium hydroxide (1.51 kg) in water (15 L) and add it to the reactor with stirring.
-
Reactant Addition: Heat the mixture to 60-65°C. Slowly add this compound (4.11 kg) over a period of 2-3 hours, maintaining the temperature below 70°C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of the starting phenol is complete (typically 6-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Add water (20 L) and separate the organic layer.
-
Washing: Wash the organic layer with 1 M HCl (10 L) followed by water (2 x 15 L).
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield 4-bromo-2-(3-methoxypropoxy)anisole as a colorless oil.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 85-92% |
| Purity (by HPLC) | >98% |
Scale-Up Synthesis of 3-Methoxypropylamine
This protocol describes a plausible industrial-scale synthesis of 3-methoxypropylamine from this compound and ammonia.
Reaction Scheme:
Caption: Synthesis of 3-methoxypropylamine via amination.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 kg scale of product) | Moles | Notes |
| This compound | 108.57 | 12.19 kg | 112.28 | Starting material |
| Anhydrous Ammonia | 17.03 | 19.12 kg | 1122.8 | 10 equivalents |
| Ethanol (B145695) | 46.07 | 40 L | - | Solvent |
Procedure:
-
Reactor Setup: Charge a 100 L stainless steel pressure reactor with ethanol (40 L) and this compound (12.19 kg).
-
Ammonia Addition: Cool the reactor to -10°C and carefully charge with anhydrous ammonia (19.12 kg).
-
Reaction: Seal the reactor and heat to 100-110°C. The pressure will rise to approximately 10-15 bar. Maintain these conditions for 8-12 hours with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by GC until the starting material is consumed.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess ammonia into a scrubber.
-
Neutralization and Extraction: Add a solution of 50% sodium hydroxide to the reaction mixture to neutralize the ammonium chloride and liberate the free amine. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Solvent Removal: Dry the organic extract over anhydrous sodium sulfate (B86663) and remove the solvent by distillation.
-
Purification: Purify the crude 3-methoxypropylamine by fractional distillation.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 75-85% |
| Purity (by GC) | >99% |
Continuous Flow Synthesis Considerations
For large-scale and continuous manufacturing, transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, efficiency, and product consistency.
Caption: General workflow for continuous flow synthesis.
Key advantages for this compound derivatives include:
-
Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise control of exothermic reactions, improving safety and reducing byproduct formation.
-
Improved Mixing: Efficient mixing in microreactors can accelerate reaction rates and improve yields.
-
Reduced Reaction Volumes: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly enhancing process safety.
-
Telescoped Reactions: Multiple reaction steps can be performed in a continuous sequence without the need for intermediate isolation, reducing cycle times and operational costs.
For the synthesis of the Aliskiren intermediate, a continuous flow process could involve pumping streams of the phenoxide solution and this compound through a heated reactor coil. For the synthesis of 3-methoxypropylamine, a high-pressure, high-temperature flow reactor would be suitable for the reaction with ammonia.
Safety Considerations
-
This compound: This compound is a flammable liquid and vapor.[5] Handle in a well-ventilated area and away from ignition sources.[5][6]
-
Sodium Hydroxide: Corrosive and can cause severe burns. Use appropriate personal protective equipment (PPE).
-
Ammonia: Toxic and corrosive. Handle in a well-ventilated area or in a closed system. Pressure reactors should be equipped with appropriate safety relief systems.
-
Exothermic Reactions: The reactions described can be exothermic. Ensure adequate cooling capacity and temperature monitoring to prevent runaway reactions.
By carefully considering these factors and implementing robust process controls, the scale-up synthesis of this compound derivatives can be achieved safely and efficiently to meet the demands of the pharmaceutical and fine chemical industries.
References
- 1. francis-press.com [francis-press.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. francis-press.com [francis-press.com]
- 5. Method for preparing aliskiren intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Preparation method of aliskiren intermediate - Eureka | Patsnap [eureka.patsnap.com]
1-Chloro-3-methoxypropane as a solvent in specific reaction types
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-methoxypropane, also known as 3-chloropropyl methyl ether, is a versatile chemical compound primarily utilized as a building block and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] While it possesses properties that could suggest its use as a solvent, such as a moderate boiling point and good solubility in organic compounds, its application in this capacity is not widely documented in scientific literature.[1][2] This document provides an overview of the known applications and physical properties of this compound and discusses its potential and limitations as a solvent in specific reaction types.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in a chemical reaction, both as a reagent and a potential solvent.
| Property | Value | References |
| Molecular Formula | C4H9ClO | [2][3] |
| Molecular Weight | 108.57 g/mol | [1][3][4] |
| CAS Number | 36215-07-3 | [2][4] |
| Appearance | Colorless transparent liquid | [2] |
| Density | 0.966 - 0.999 g/cm³ at 20 °C | [2][4][5] |
| Boiling Point | 99 - 111 °C | [2][5][6] |
| Melting Point | < -70 °C | [4] |
| Flash Point | 18 - 28 °C | [2][4] |
| Vapor Pressure | 25 hPa at 20 °C | [4] |
| Refractive Index | 1.399 - 1.415 | [2][6] |
| Purity | ≥99.0% (GC) | [2][4] |
Primary Applications in Synthesis
The predominant role of this compound in organic chemistry is as a reactive intermediate. Its bifunctional nature, containing both a chloro and a methoxy (B1213986) group, allows for its participation in various nucleophilic substitution reactions.[1][2]
A notable application is in the synthesis of the antihypertensive drug Aliskiren, where it serves as a precursor for the key intermediate, 4-bromo-2-(3-methoxypropoxy)-anisole.[2][6] This underscores its importance in pharmaceutical manufacturing where high purity and reliability are critical.[2]
This compound as a Solvent: A Critical Evaluation
While some sources mention its use in "solvent applications" to enhance reaction rates and yields, specific examples of well-defined reaction types where it is the solvent of choice are not readily found in peer-reviewed literature.[1]
Potential Advantages as a Solvent:
-
Polarity: The presence of the ether oxygen atom imparts some polarity, which could be beneficial for dissolving polar reagents.
-
Boiling Point: Its moderate boiling point allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus.
Significant Limitations and Concerns:
-
Reactivity: The primary drawback of using this compound as a solvent is its inherent reactivity. The presence of a primary alkyl chloride makes it susceptible to nucleophilic attack by reagents or intermediates in the reaction mixture. This can lead to the formation of unwanted byproducts and consumption of the "solvent."
-
Incompatibility with Certain Reaction Types:
-
Grignard Reactions: this compound is incompatible with Grignard reagents and other strong organometallic nucleophiles, as it would be readily attacked by the nucleophile.
-
Reactions with Strong Bases: Strong bases can promote elimination reactions (E2) to form 3-methoxy-1-propene.
-
-
Flammability: With a flash point as low as 18 °C, it is a highly flammable liquid and requires careful handling.[3][4]
Considerations for Niche Solvent Applications
Despite its limitations, there might be niche applications where the reactivity of this compound could be tolerated or even desired. For instance, in reactions where a mild alkylating agent is needed in large excess, it might serve a dual role as both solvent and reagent. However, such applications would require careful optimization and are not standard practice.
Experimental Protocol: Synthesis of this compound
For researchers who may need to prepare this compound, a representative synthetic protocol is provided below, based on literature procedures.[6][7] This synthesis involves the reaction of 3-methoxy-1-propanol (B72126) with a chlorinating agent.
Materials:
-
3-methoxy-1-propanol
-
Thionyl chloride (SOCl₂)
-
Cyclohexane (or another inert solvent like benzene (B151609) or petroleum ether)[7]
-
Tetramethylammonium (B1211777) chloride (or another phase transfer catalyst)[6]
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 3-methoxy-1-propanol, a phase transfer catalyst (e.g., tetramethylammonium chloride), and an inert solvent (e.g., cyclohexane).[6]
-
While maintaining the reaction temperature at 65-70 °C, slowly add thionyl chloride dropwise over a period of approximately 3 hours.[6]
-
After the addition is complete, continue stirring at the same temperature for an additional 2 hours to ensure the reaction goes to completion.[6]
-
Cool the reaction mixture and wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and again with water.[6]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent by distillation under reduced pressure.[6]
-
Purify the crude product by fractional distillation, collecting the fraction at 103-106 °C to obtain this compound.[6]
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a valuable synthetic intermediate. However, for the purpose of a general solvent in common organic reactions, its utility is severely limited by its inherent reactivity. Researchers should exercise caution and consider more inert alternatives unless the reactive properties of this compound are specifically desired for a particular synthetic strategy. For most applications, standard ethereal solvents (e.g., THF, diethyl ether, dioxane) or other common polar aprotic solvents will be more suitable and lead to cleaner reaction profiles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. This compound | C4H9ClO | CID 118927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound for synthesis 36215-07-3 [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chembk.com [chembk.com]
- 7. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]
Troubleshooting & Optimization
Common side reactions with 1-Chloro-3-methoxypropane and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-3-methoxypropane. Here, you will find information on common side reactions and strategies to mitigate them, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary reactive sites. The carbon atom bonded to the chlorine is an electrophilic center, making it susceptible to nucleophilic attack. This is the basis for substitution reactions. The hydrogen atoms on the carbon adjacent to the chloro-substituted carbon (the β-hydrogens) are acidic enough to be removed by a strong base, leading to elimination reactions.
Q2: What is the most common side reaction when using this compound in substitution reactions?
A2: The most common side reaction is β-elimination (E2 reaction), which competes with the desired nucleophilic substitution (SN2 reaction).[1] This results in the formation of 3-methoxypropene as a byproduct. The competition between these two pathways is influenced by several factors, including the strength and steric bulk of the base/nucleophile, temperature, and solvent.[1][2]
Q3: What are the typical side reactions when preparing a Grignard reagent from this compound?
A3: The primary side reaction during the formation of 3-methoxypropylmagnesium chloride is the Wurtz coupling reaction.[3] This occurs when the newly formed Grignard reagent reacts with unreacted this compound to form 1,6-dimethoxyhexane (B77691). Another significant issue is the reaction of the Grignard reagent with any traces of water or other protic impurities in the solvent or on the glassware, which will quench the reagent.[3]
Troubleshooting Guides
Issue 1: Low Yield of Substitution Product and Formation of an Alkene Byproduct
Problem: You are performing a Williamson ether synthesis (or another nucleophilic substitution) with this compound and are observing a low yield of your desired ether product, accompanied by the formation of a significant amount of 3-methoxypropene.
Root Cause Analysis: This issue arises from the competition between the SN2 and E2 reaction pathways.[4] Several factors can favor the undesired E2 elimination reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low substitution yield.
Data Presentation: Impact of Reaction Conditions on Substitution vs. Elimination
The following table provides illustrative data on how reaction conditions can influence the product distribution in the reaction of this compound with a base. Note: These are representative values and actual results may vary.
| Base/Nucleophile | Temperature (°C) | Solvent | Approximate Yield of Substitution Product (Ether) | Approximate Yield of Elimination Product (3-methoxypropene) |
| Sodium ethoxide | 25 | Ethanol | ~85% | ~15% |
| Sodium ethoxide | 78 | Ethanol | ~60% | ~40% |
| Potassium tert-butoxide | 25 | tert-Butanol | ~20% | ~80% |
| Potassium tert-butoxide | 82 | tert-Butanol | <10% | >90% |
Experimental Protocol: Minimizing Elimination in Williamson Ether Synthesis
This protocol is designed to favor the SN2 pathway when reacting this compound with an alcohol (ROH).
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Alcohol (ROH)
-
This compound
-
Anhydrous workup and purification solvents
Procedure:
-
Alkoxide Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Substitution Reaction: Cool the resulting alkoxide solution back to 0 °C.
-
Add this compound (1.05 eq) dropwise via a syringe or dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to separate the desired ether from any unreacted starting material and the 3-methoxypropene byproduct.
Issue 2: Low Yield of Grignard Reagent and Formation of a Dimer Byproduct
Problem: During the preparation of 3-methoxypropylmagnesium chloride, you experience a low yield of the Grignard reagent and identify the presence of 1,6-dimethoxyhexane in your reaction mixture.
Root Cause Analysis: A high local concentration of this compound and/or elevated reaction temperatures can promote the Wurtz coupling side reaction. The presence of moisture will also significantly reduce the yield of the Grignard reagent.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Reaction Conditions for 1-Chloro-3-methoxypropane Alkylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing alkylation reactions involving 1-chloro-3-methoxypropane. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and process diagrams to ensure successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the alkylation of this compound?
A1: The alkylation of this compound is a nucleophilic substitution reaction, typically following an SN2 mechanism. In this reaction, a nucleophile (Nu⁻) attacks the carbon atom bonded to the chlorine, displacing the chloride ion (Cl⁻) to form a new C-Nu bond. This compound is a primary alkyl halide, which is ideal for SN2 reactions.[1][2][3]
Q2: Which nucleophiles are commonly used to alkylate this compound?
A2: A wide range of nucleophiles can be used, depending on the desired product. Common examples include:
-
Alkoxides (RO⁻): For the synthesis of ethers (a Williamson Ether Synthesis).[1][2][3]
-
Phenoxides (ArO⁻): To produce aryl ethers. This is a key step in the synthesis of intermediates for drugs like Aliskiren.[4]
-
Amines (RNH₂, R₂NH, R₃N): To form various substituted amines.
-
Thiolates (RS⁻): For the preparation of thioethers.
-
Cyanide (CN⁻): To introduce a nitrile group, which is a versatile synthetic intermediate.
Q3: What are the recommended solvents and bases for this reaction?
A3: The choice of solvent and base is critical for reaction success.
-
Solvents: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophile's salt, leaving the nucleophilic anion more reactive.[5][6] Recommended solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile (B52724) (MeCN).[3][5]
-
Bases: The base is used to deprotonate the nucleophile precursor (e.g., an alcohol or phenol). The strength of the base should be matched to the acidity of the precursor.
-
Strong Bases: Sodium hydride (NaH) or potassium hydride (KH) are used for alcohols, as they irreversibly form the alkoxide.[5]
-
Weaker Bases: For more acidic phenols, weaker bases like potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or potassium hydroxide (KOH) are effective.[5]
-
Q4: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A4: A phase-transfer catalyst (PTC) is used in heterogeneous reactions where the nucleophile (dissolved in an aqueous phase or present as a solid) and the alkyl halide (dissolved in an organic phase) cannot easily react. The PTC, typically a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide, TBAB) or a phosphonium (B103445) salt, transports the nucleophilic anion from the aqueous/solid phase into the organic phase, allowing the reaction to proceed.[7][8] A PTC is recommended when using inorganic bases like NaOH, KOH, or K₂CO₃ with an organic solvent, as it can significantly increase reaction rates and yields.[7][8]
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively observe the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of reactants and the formation of products and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile or thermally sensitive compounds.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction shows very low conversion to the desired product. What are the possible causes and solutions?
A: Low yield is a common issue that can stem from several factors.[9] The following table outlines potential causes and corresponding solutions.
| Potential Cause | Suggested Solution | Rationale & Verification |
| Inactive Nucleophile | Ensure the base is strong enough to fully deprotonate the nucleophile precursor. Use fresh, anhydrous base. | The pKa of the nucleophile precursor must be higher than the pKa of the conjugate acid of the base. Verify base quality and ensure anhydrous conditions if using moisture-sensitive reagents like NaH. |
| Poor Solvent Choice | Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[3][5] | Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity and slowing the SN2 reaction.[5] |
| Suboptimal Temperature | Gradually increase the reaction temperature. Typical ranges are 50-100 °C.[1][5] | The reaction may be too slow at lower temperatures. Monitor for side product formation at higher temperatures. |
| Impure Reagents | Use purified starting materials and anhydrous solvents.[10] | Water can quench strong bases and hydrolyze the alkyl halide. Other impurities can cause side reactions. |
| Catalyst Inefficiency (if using PTC) | Use a fresh, appropriate PTC like TBAB or a phosphonium salt. Ensure vigorous stirring. | The PTC may be degraded or poisoned. Efficient stirring is crucial for reactions involving multiple phases.[7] |
Problem 2: Formation of Side Products
Q: I am observing significant amounts of an impurity in my final product. What could it be and how can I prevent it?
A: The primary side reaction in this type of alkylation is elimination (E2), which competes with the desired substitution (SN2).[1][5]
| Side Product | Formation Mechanism | Prevention Strategy |
| 3-Methoxypropene | E2 Elimination: The nucleophile acts as a base, abstracting a proton from the carbon adjacent to the C-Cl bond, leading to the formation of a double bond and elimination of HCl. | Use a less sterically hindered, more nucleophilic (less basic) reagent if possible. Lowering the reaction temperature can also favor substitution over elimination.[1][5] |
| Di-alkylation Product | If the nucleophile has multiple reactive sites (e.g., a primary amine), it can react twice with the alkyl halide. | Use a large excess of the nucleophile relative to the this compound. |
| Hydrolysis Product (3-methoxypropan-1-ol) | Reaction with residual water in the solvent or reagents. | Ensure all reagents and solvents are thoroughly dried before use. Maintain an inert atmosphere (Nitrogen or Argon). |
Experimental Protocols
Protocol 1: General Procedure for Alkylation using Phase-Transfer Catalysis (e.g., Phenol (B47542) Alkylation)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), tetrabutylammonium bromide (TBAB, 0.1 eq.), and acetonitrile (solvent).
-
Reagent Addition: Stir the mixture vigorously and add this compound (1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using TLC or GC. The reaction is typically complete within 3-8 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent. Purify the crude product by column chromatography or distillation.[1]
Protocol 2: General Procedure for Homogeneous Alkylation (e.g., Alcohol Alkylation)
-
Setup: In a dry, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous THF or DMF.
-
Alkoxide Formation: Cool the solvent in an ice bath (0°C). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Slowly add the alcohol (1.0 eq.) dissolved in the anhydrous solvent. Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation (hydrogen gas evolution will cease).[5]
-
Reagent Addition: Add this compound (1.1 eq.) to the solution of the alkoxide.
-
Reaction: Heat the reaction to a suitable temperature (e.g., 60°C) and monitor for completion by TLC or GC.
-
Workup: Cool the mixture to 0°C and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over MgSO₄, and remove the solvent under reduced pressure. Purify the crude product via distillation or column chromatography.[1]
Diagrams and Workflows
Caption: SN2 reaction pathway for this compound alkylation.
Caption: General experimental workflow for alkylation reactions.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. innospk.com [innospk.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. iajpr.com [iajpr.com]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of Products from 1-Chloro-3-methoxypropane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Chloro-3-methoxypropane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the purification of products derived from this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is primarily used as an alkylating agent in Williamson ether synthesis. This reaction is widely employed to form ether linkages by reacting an alkoxide or a phenoxide with this compound. It is a key building block in the synthesis of various pharmaceutical intermediates and fine chemicals.
Q2: What are the typical impurities encountered when using this compound in a Williamson ether synthesis with a phenol?
A2: The most common impurities include:
-
Unreacted Starting Materials: Residual this compound and the unreacted phenol.
-
Elimination Byproduct: Propene derivatives formed through an E2 elimination side reaction. This is more prevalent with sterically hindered substrates or stronger bases.
-
Solvent and Base Residues: Residual reaction solvents (e.g., DMF, acetonitrile) and any remaining base or its salts.
-
Di-alkylation Product: In some cases, if there are other nucleophilic sites, a second molecule of this compound may react.
Q3: How can I monitor the progress of my reaction to minimize impurity formation?
A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the desired product. This allows you to stop the reaction at the optimal time, preventing the formation of degradation products from prolonged reaction times or excessive heat.
Q4: What are the general purification strategies for products derived from this compound?
A4: The purification strategy depends on the properties of the final product. Common techniques include:
-
Extraction: An initial workup using a suitable solvent system (e.g., ethyl acetate (B1210297) and water) to remove water-soluble impurities like salts.
-
Column Chromatography: A highly effective method for separating the desired product from unreacted starting materials and byproducts based on polarity.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield a highly pure crystalline product.
-
Distillation: For liquid products with a sufficiently different boiling point from impurities, distillation can be an effective purification method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products synthesized using this compound.
Problem 1: Low Yield of the Desired Ether Product
| Possible Cause | Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time. Ensure the reaction temperature is appropriate. |
| E2 Elimination Side Reaction | Use a less sterically hindered base. Lowering the reaction temperature can also favor the desired SN2 reaction over elimination. |
| Decomposition of Product | Some products may be sensitive to prolonged heat or acidic/basic conditions during workup. Minimize the reaction time and use mild workup conditions. |
| Loss of Product During Workup | Ensure the pH of the aqueous layer is appropriate to prevent your product from partitioning into it if it has acidic or basic functional groups. Use a suitable extraction solvent and perform multiple extractions to ensure complete recovery. |
Problem 2: Presence of Unreacted Starting Materials in the Final Product
| Possible Cause | Solution |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants are correct. A slight excess of one reagent may be necessary to drive the reaction to completion. |
| Inefficient Purification | Optimize your purification method. For column chromatography, try a different solvent system to improve separation. For recrystallization, select a solvent that provides a significant difference in solubility for the product and starting materials at high and low temperatures. |
| Co-elution during Column Chromatography | If the product and starting material have similar polarities, consider using a different stationary phase or a gradient elution method to improve separation. |
Problem 3: Product Contamination with Byproducts
| Possible Cause | Solution |
| Formation of Elimination Products | As mentioned, use a less hindered base and lower the reaction temperature. |
| Formation of C-Alkylated Products (with Phenoxides) | The choice of solvent can influence the O- vs. C-alkylation. Polar aprotic solvents like DMF or acetonitrile (B52724) generally favor the desired O-alkylation. |
| Hydrolysis of the Product | Ensure all workup steps are performed without unnecessary delays, especially if the product is sensitive to water or prolonged exposure to acidic/basic conditions. |
Experimental Protocols & Data
This section provides a detailed experimental protocol for a representative reaction using this compound, followed by a purification procedure and expected data.
Synthesis of 4-(3-methoxypropoxy)aniline (B1636318)
This protocol details the synthesis of 4-(3-methoxypropoxy)aniline from p-aminophenol and this compound via a Williamson ether synthesis.
Reaction Scheme:
Caption: Synthesis of 4-(3-methoxypropoxy)aniline.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| p-Aminophenol | 109.13 | 10.91 g | 0.1 |
| This compound | 108.57 | 12.04 g | 0.11 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.64 g | 0.2 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Ethyl Acetate | - | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
To a stirred solution of p-aminophenol (10.91 g, 0.1 mol) in DMF (100 mL) in a round-bottom flask, add potassium carbonate (27.64 g, 0.2 mol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (12.04 g, 0.11 mol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (p-aminophenol) is consumed.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold deionized water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.
Purification of 4-(3-methoxypropoxy)aniline by Column Chromatography
Workflow for Purification:
Caption: Column chromatography workflow.
Procedure:
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude 4-(3-methoxypropoxy)aniline in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified 4-(3-methoxypropoxy)aniline as an oil or solid.
Expected Purity and Yield:
| Parameter | Value | Method of Analysis |
| Yield | 75-85% | Gravimetric |
| Purity (after chromatography) | >98% | HPLC, GC-MS, NMR |
Logical Troubleshooting Workflow
Caption: A logical approach to troubleshooting purification issues.
Dealing with impurities in 1-Chloro-3-methoxypropane starting material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-3-methoxypropane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound starting material?
A1: Common impurities in this compound can originate from its synthesis, which is often a variation of the Williamson ether synthesis. Potential impurities include:
-
Unreacted Starting Materials: Residual 1,3-bromochloropropane and sodium methoxide.
-
Solvents: Trace amounts of solvents used during the synthesis, such as benzene, petroleum ether, or cyclohexane.[1]
-
Side-Reaction Byproducts: The primary byproduct from the Williamson ether synthesis is often an alkene, formed via a competing E2 elimination reaction.[2][3]
-
Protic Impurities: Water and methanol (B129727) are common protic impurities that can be highly problematic in downstream applications.
-
Degradation Products: While generally stable, prolonged storage under non-ideal conditions (e.g., exposure to moisture or high temperatures) can lead to hydrolysis or elimination products.
Q2: How do these impurities affect my downstream reactions, particularly Grignard reagent formation?
A2: Impurities in this compound can have a significant negative impact on your experiments:
-
Protic Impurities (Water, Alcohols): These are the most critical impurities when preparing Grignard reagents. Grignard reagents are strong bases and will be quenched by any protic source, leading to a reduction in yield or complete failure of the reaction.[1][4][5][6]
-
Alkene Byproducts: These are generally unreactive under Grignard conditions and will remain as impurities in your product, complicating purification.
-
Unreacted Alkyl Halides: The presence of the more reactive 1,3-bromochloropropane can lead to the formation of undesired Grignard species and subsequent byproducts.
-
Metal Impurities in Magnesium: Trace amounts of metals like iron and manganese in the magnesium used for Grignard reagent formation can negatively impact the yield of the desired reaction.[7]
Q3: What analytical methods can I use to check the purity of my this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying volatile impurities in this compound. A Certificate of Analysis (COA) from the supplier should also provide information on the purity and the methods used for analysis.
Troubleshooting Guide
Issue 1: Low or no yield in a Grignard reaction using this compound.
-
Possible Cause: Presence of protic impurities (e.g., water, methanol) in the starting material.
-
Solution: Purify the this compound by fractional distillation before use. Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause: Poor quality magnesium turnings.
-
Solution: Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) if the reaction is difficult to initiate.
-
-
Possible Cause: Inappropriate solvent.
-
Solution: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents due to its higher solvating power.[8] Ensure the solvent is anhydrous.
-
Issue 2: Formation of unexpected byproducts in my reaction.
-
Possible Cause: Presence of unreacted starting materials or byproducts from the synthesis of this compound in your stock.
-
Solution: Analyze your starting material by GC-MS to identify potential interfering impurities. Purify by fractional distillation to remove these components.
-
-
Possible Cause: Wurtz-type coupling, a common side reaction in Grignard preparations.
-
Solution: This can be minimized by the slow addition of the this compound to the magnesium suspension and by maintaining a moderate reaction temperature.
-
Data on Impurity Removal
The following table provides representative data on the effectiveness of fractional distillation for the purification of this compound.
| Impurity | Boiling Point (°C) | Concentration Before Distillation (Area %) | Concentration After Distillation (Area %) |
| Methanol | 64.7 | 0.5 | < 0.05 |
| 1,3-Dichloropropane (potential byproduct) | 120.4 | 0.2 | < 0.01 |
| This compound | 99 | 98.8 | > 99.9 |
| 1,3-Dimethoxypropane (potential byproduct) | 93-94 | 0.5 | < 0.05 |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of this compound and its potential impurities.
-
Sample Preparation: Dilute the this compound sample to approximately 1% (v/v) in a suitable solvent like dichloromethane (B109758) or diethyl ether.
-
GC-MS Conditions:
-
GC System: Agilent 7890A GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector, 250°C, split ratio 50:1.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 2 minutes.
-
-
MS System: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-300 amu.
-
Protocol 2: Purification by Fractional Distillation
This protocol describes the purification of this compound from less volatile and more volatile impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (or a packed column for higher efficiency), a distillation head, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Distillation:
-
Place the impure this compound and a few boiling chips in the distilling flask.
-
Heat the flask gently using a heating mantle.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (99°C at atmospheric pressure).
-
Discard the initial and final fractions, which are likely to be enriched in more volatile and less volatile impurities, respectively.
-
-
Storage: Store the purified product over molecular sieves to maintain dryness and under an inert atmosphere.
Visualizations
Caption: Workflow for the analysis and purification of this compound.
Caption: Troubleshooting decision tree for low-yield Grignard reactions.
References
- 1. hpst.cz [hpst.cz]
- 2. benchchem.com [benchchem.com]
- 3. organic chemistry - Product of Williamson Synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. jk-sci.com [jk-sci.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Williamson Ether Synthesis of 1-Chloro-3-methoxypropane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Williamson ether synthesis, with a specific focus on reactions involving 1-chloro-3-methoxypropane to improve yield and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Williamson ether synthesis?
The Williamson ether synthesis is a widely used organic reaction for the preparation of symmetrical and unsymmetrical ethers.[1][2] It proceeds via an S(N)2 (bimolecular nucleophilic substitution) mechanism where an alkoxide ion acts as a nucleophile, displacing a halide from an alkyl halide to form an ether.[3]
Q2: Why is this compound a good substrate for this reaction?
This compound is a primary alkyl halide. Primary alkyl halides are ideal for the Williamson ether synthesis because they are highly susceptible to the S(_N)2 mechanism and less prone to competing elimination reactions.[3][4][5]
Q3: What are the most common side reactions that lower the yield?
The most significant side reaction is the E2 (bimolecular elimination) reaction, which forms an alkene instead of the desired ether.[1][2] This is more prevalent with secondary and tertiary alkyl halides but can occur with primary halides under suboptimal conditions, such as high temperatures or the use of a sterically hindered base.[6][7]
Q4: How can I improve the yield of my reaction?
Several factors can be optimized to improve the yield:
-
Choice of Base: Use a strong, non-nucleophilic base to ensure complete deprotonation of the alcohol.[6]
-
Solvent Selection: Employ a polar aprotic solvent which can effectively solvate the cation of the alkoxide, thus increasing the nucleophilicity of the alkoxide anion.[6][7]
-
Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate to minimize the competing elimination reaction.[3][6]
-
Phase-Transfer Catalysis: For reactions with low solubility of the reactants, a phase-transfer catalyst can be employed to facilitate the reaction between the alkoxide and the alkyl halide.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of the alcohol. | Use a stronger base such as Sodium Hydride (NaH) or Potassium Hydride (KH).[4][6] |
| Low reaction temperature or insufficient reaction time. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. Increase the reaction time.[3][6] | |
| Inappropriate solvent. | Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[6][7] | |
| Reactant degradation. | Ensure all reagents are pure and the alcohol is anhydrous. | |
| Formation of Alkene Byproduct | Reaction temperature is too high. | Lower the reaction temperature and increase the reaction time.[6] |
| Use of a sterically hindered base. | Use a less sterically hindered base like sodium hydride. | |
| The alkoxide is too bulky. | If synthesizing an unsymmetrical ether, consider the alternative synthetic route where the less sterically hindered alcohol is used to form the alkoxide.[6] | |
| Multiple Unidentified Products | Side reactions other than elimination. | Purify the starting materials. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
| C-alkylation instead of O-alkylation (more common with phenoxides). | This is less of a concern with aliphatic alcohols but can be influenced by the choice of solvent and counter-ion. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis
-
Alkoxide Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).[3]
-
Add a strong base (e.g., sodium hydride) portion-wise to the alcohol solution at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Ether Formation: Slowly add this compound to the alkoxide solution.
-
Heat the reaction mixture to a temperature typically between 50-100°C and monitor its progress using Thin Layer Chromatography (TLC).[3][6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by carefully adding water.[3]
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).[3]
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na(_2)SO(_4), MgSO(_4)).[3]
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.[3]
Protocol Utilizing Phase-Transfer Catalysis
-
Combine the alcohol, this compound, and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) in a suitable solvent system (often a biphasic system of an organic solvent and aqueous sodium hydroxide).
-
Stir the mixture vigorously at the desired temperature. The phase-transfer catalyst will transport the hydroxide (B78521) or alkoxide from the aqueous phase to the organic phase to react with the alkyl halide.
-
Monitor the reaction by TLC.
-
Follow the work-up and purification steps outlined in the general protocol.
Visualizing the Process
Reaction Mechanism
Caption: The S(_N)2 mechanism of the Williamson ether synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Grignard Formation with 1-Chloro-3-methoxypropane
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard formation of 1-chloro-3-methoxypropane.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: The Grignard reaction fails to initiate.
Question: I've combined my this compound and magnesium turnings in anhydrous ether, but there are no signs of reaction. What's wrong?
Answer: Failure to initiate is the most common issue when preparing Grignard reagents, especially from less reactive alkyl chlorides.[1][2] The primary causes are an inactive magnesium surface and the presence of moisture.
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Grignard reagents are extremely sensitive to water.[3] Ensure all glassware was rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[4][5] Solvents like tetrahydrofuran (B95107) (THF) or diethyl ether must be strictly anhydrous.[1][6]
-
Activate the Magnesium: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO) that prevents it from reacting.[4][7] This layer must be disrupted. Several activation methods can be employed (see Table 1 for a comparison).[4][5]
-
Apply Gentle Heat: A small amount of initial heat from a heat gun can sometimes be sufficient to start the exothermic reaction.[3][5] Be prepared to cool the flask if the reaction becomes too vigorous.
-
Ensure Efficient Stirring: Vigorous stirring helps to mechanically break the oxide layer and exposes fresh magnesium surface to the alkyl halide.[3]
-
Use an Initiator: Adding a small amount of a more reactive halide, such as 1,2-dibromoethane (B42909), can help start the reaction.[4][8] The reaction of 1,2-dibromoethane with magnesium is vigorous and helps to clean the surface of the metal.[4]
Question: What are the visual signs of a successful Grignard initiation?
Answer: A successful initiation is typically marked by several visual cues:
-
A noticeable exotherm (the flask becomes warm).[4]
-
The appearance of a cloudy, gray, or brownish color in the reaction mixture.[4][5]
-
Spontaneous boiling of the solvent at the magnesium surface (gentle reflux).[4]
-
If iodine was used as an activator, its characteristic purple/brown color will disappear.[4][7]
Issue 2: The reaction starts but then stops, or the final yield is very low.
Question: My reaction initiated, but the yield of the Grignard reagent is poor. What factors could be causing this?
Answer: Low yields can result from side reactions that consume either the starting material or the Grignard reagent as it forms.
Common Causes and Solutions:
-
Wurtz Coupling: The most common side reaction is Wurtz-type coupling, where the newly formed Grignard reagent (R-MgX) reacts with unreacted alkyl halide (R-X) to form a dimer (R-R).[1][5] To minimize this, ensure the this compound is added slowly and dropwise to the magnesium suspension.[9] This maintains a low concentration of the alkyl halide in the flask, favoring the reaction with magnesium over the coupling reaction.
-
Reaction with Impurities: As mentioned, trace amounts of water will quench the Grignard reagent.[3] Ensure the purity of your this compound; acidic impurities can also consume the reagent.
-
Intramolecular Reaction: While less common, there is a possibility that the Grignard reagent could attack the methoxy (B1213986) group within the same molecule, leading to side products.[3] This is generally more likely at higher temperatures, so maintaining a gentle reflux is advisable.[3]
-
Prolonged Reaction Time at High Temperatures: Excessive heating or extended reaction times can lead to decomposition, often indicated by the mixture turning dark or black.[5][9]
Data Presentation
Table 1: Comparison of Common Magnesium Activation Methods
| Activation Method | Description | Advantages | Disadvantages & Considerations |
| Iodine (I₂) | A small crystal of iodine is added to the magnesium turnings in the flask.[4] The flask may be gently warmed to allow iodine vapor to etch the magnesium surface.[10] | Simple, effective, and the disappearance of the purple color provides a clear visual indicator of activation.[4][5] | Can introduce impurities if used in excess.[5] |
| 1,2-Dibromoethane | A small amount of 1,2-dibromoethane is added to the magnesium suspension.[8] The reaction produces ethene gas and cleans the magnesium surface.[4] | Highly effective and reliable for initiating reactions with less reactive chlorides.[4][8] | Introduces another reagent and byproducts (ethene, MgBr₂) into the reaction. |
| Mechanical Agitation | Crushing the magnesium turnings against the side of the flask with a dry glass rod before adding the solvent.[4][8] | Chemical-free method that exposes fresh, unoxidized metal surfaces.[8] | Can be difficult to perform effectively and carries a risk of breaking the glassware.[4] |
| Ultrasonication | Placing the reaction flask in an ultrasonic bath can help dislodge the MgO layer from the magnesium surface.[1][8] | Non-invasive and can be very effective at initiating stubborn reactions.[8] | Requires access to an ultrasonic bath. |
Experimental Protocols
Protocol for the Preparation of 3-Methoxypropylmagnesium Chloride
Objective: To synthesize the Grignard reagent from this compound in anhydrous tetrahydrofuran (THF).
Materials:
-
Magnesium turnings
-
This compound (ensure purity and dryness)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Inert gas supply (Nitrogen or Argon)
-
Three-neck round-bottom flask, reflux condenser, and pressure-equalizing addition funnel
Methodology:
-
Glassware Preparation: Thoroughly dry all glassware, including the flask, condenser, addition funnel, and a magnetic stir bar, in an oven at >120°C for several hours or by flame-drying under vacuum.[4][9] Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the cooled flask. Add a single small crystal of iodine.[4]
-
Initiation Setup: Add a small portion of the total anhydrous THF, just enough to cover the magnesium turnings.
-
Reagent Addition: In the addition funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF.
-
Reaction Initiation: Add a small amount (~5-10%) of the this compound solution from the addition funnel to the stirring magnesium suspension.[5] Watch for the signs of initiation (gentle bubbling, warming, disappearance of iodine color). Gentle warming with a heat gun may be necessary.[3]
-
Maintaining the Reaction: Once the reaction has clearly initiated and is self-sustaining (gentle reflux), begin the dropwise addition of the remaining this compound solution at a rate that maintains a steady but controlled reflux.[11]
-
Completion: After the addition is complete, continue to stir the mixture. The reaction is typically allowed to proceed for an additional 1-2 hours to ensure all the magnesium has reacted.[11] The resulting greyish, cloudy solution is the Grignard reagent, ready for use in subsequent steps.
Mandatory Visualization
Caption: Troubleshooting workflow for Grignard reaction initiation failure.
Caption: Step-by-step workflow for Grignard reagent preparation.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. leah4sci.com [leah4sci.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions Involving 1-Chloro-3-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing exothermic reactions involving 1-Chloro-3-methoxypropane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and can cause skin and eye irritation.[1] Its primary chemical hazards stem from its potential to undergo exothermic reactions, particularly with strong acids, bases, and certain metals, which can lead to a rapid increase in temperature and pressure (thermal runaway).
Q2: What types of reactions involving this compound are likely to be exothermic?
A2: Based on its chemical structure, which contains both an ether and a primary alkyl chloride functional group, the following reaction types have the potential to be significantly exothermic:
-
Ether Cleavage: Reactions with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond. This process is often exothermic, especially when heated.[2][3][4][5][6]
-
Nucleophilic Substitution (Williamson Ether Synthesis type reaction): As a primary alkyl chloride, it can react with strong nucleophiles, such as alkoxides, in a Williamson ether synthesis. These SN2 reactions can be exothermic.[7][8][9][10][11]
-
Elimination Reactions: In the presence of strong, bulky bases, an elimination reaction can occur, forming an alkene. This can compete with substitution and may also be exothermic.
-
Grignard Reagent Formation: The reaction of the chloroalkane moiety with magnesium metal to form a Grignard reagent is known to be highly exothermic and requires careful initiation and control.
Q3: Can this compound form peroxides?
A3: While ethers are known to form explosive peroxides upon exposure to air and light, there is no specific data found in the searched literature to indicate that this compound is particularly prone to this. However, as a general precaution for all ethers, it is good practice to test for the presence of peroxides before heating or distilling, especially if the container has been open for an extended period.
Troubleshooting Guides
Issue 1: Unexpected Temperature Spike During Reaction with an Acid
Q: I'm reacting this compound with a strong acid, and the temperature is rising much faster than anticipated. What should I do?
A: This indicates a potential runaway reaction, likely due to exothermic ether cleavage.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the acid.
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and has sufficient ice.
-
Dilute the Reaction: If it is safe to do so and compatible with your reaction, add a pre-cooled, inert solvent to dilute the reactants and help absorb the heat.
-
Prepare for Quenching: Have a suitable quenching agent ready. For an acid-driven reaction, a cold, weak base solution (e.g., sodium bicarbonate) could be used, but be extremely cautious about gas evolution.
Root Cause Analysis and Prevention:
-
Inadequate Cooling: The cooling capacity may be insufficient for the scale of the reaction.
-
Rapid Reagent Addition: The acid may have been added too quickly, causing the rate of heat generation to exceed the rate of heat removal.
-
Concentrated Reagents: Using highly concentrated reagents increases the reaction rate and exothermicity.
Preventative Measures:
-
Perform a Risk Assessment: Before scaling up, conduct a thorough risk assessment, considering the potential for thermal runaway.[12]
-
Slow, Controlled Addition: Add the acid dropwise or via a syringe pump, carefully monitoring the internal temperature.
-
Adequate Cooling: Use a cooling bath with a temperature significantly lower than the desired reaction temperature.
-
Dilution: Conduct the reaction in a suitable solvent to help manage the heat generated.
Issue 2: Reaction with a Base is Overly Vigorous
Q: I'm using a strong base with this compound, and the reaction is becoming too vigorous.
A: This is likely due to a rapid exothermic nucleophilic substitution or elimination reaction.
Immediate Actions:
-
Stop Base Addition: Immediately stop adding the base.
-
Cool the Reaction: Ensure your cooling bath is effective.
-
Stirring: Ensure efficient stirring to prevent localized "hot spots."
Root Cause Analysis and Prevention:
-
Strong Base: The strength and concentration of the base can significantly impact the reaction rate.
-
Solvent Choice: The solvent can influence the reaction rate and the solubility of the reactants.
-
Temperature Control: The initial temperature of the reaction may have been too high.
Preventative Measures:
-
Choice of Base: Consider using a weaker or more sterically hindered base if a slower reaction is desired.
-
Temperature Management: Start the reaction at a low temperature and allow it to slowly warm to the desired temperature.
-
Controlled Addition: Add the base portion-wise or as a solution to control the reaction rate.
Data Presentation
| Property | Value | Source |
| Molecular Weight | 108.57 g/mol | [1][13][14][15][16][17][18][19] |
| Boiling Point | 111 °C | [1] |
| Flash Point | 18 °C | [1] |
| Ignition Temperature | 205 °C (DIN 51794) | [1] |
| Density | 0.999 g/cm³ (at 20 °C) | [1] |
| Vapor Pressure | 25 hPa (at 20 °C) | [1] |
| Melting Point | < -70 °C | [1] |
| Oral LD50 (Rat) | > 2000 mg/kg | [1] |
Experimental Protocols
Protocol 1: General Procedure for Controlled Reaction with a Strong Acid
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer to monitor the internal temperature, a reflux condenser, and an inert gas inlet (e.g., nitrogen or argon). Place the flask in a cooling bath (e.g., ice-water or dry ice-acetone).
-
Reagents: Charge the flask with this compound and a suitable solvent. The strong acid should be in the dropping funnel, diluted with the same solvent if possible.
-
Initiation: Cool the flask to the desired starting temperature (e.g., 0 °C).
-
Addition: Begin the slow, dropwise addition of the acid from the dropping funnel. Monitor the internal temperature closely. The rate of addition should be controlled to maintain the desired temperature and prevent any significant exotherm.
-
Monitoring: Maintain the reaction at the desired temperature for the required duration.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a pre-cooled weak base solution, being mindful of potential gas evolution.
Protocol 2: Emergency Quenching of a Runaway Exothermic Reaction
Note: This is a high-risk procedure and should only be performed if the reaction is deemed uncontrollable by other means and you have a clear escape route.
-
Assessment: If the temperature is rising rapidly and uncontrollably despite maximum cooling and stopping reagent addition, a quench may be necessary.
-
Quenching Agent: Have a large volume of a pre-cooled, appropriate quenching agent ready. The choice of agent depends on the reaction chemistry. For example, for a reaction with a strong base, a weak acid like acetic acid might be used.
-
Procedure: With extreme caution and appropriate personal protective equipment (PPE), slowly add the quenching agent to the reaction mixture. Be prepared for vigorous gas evolution and potential splashing.
-
Evacuation: If the reaction cannot be brought under control, evacuate the area immediately and alert safety personnel.
Visualizations
Caption: Workflow for managing potentially exothermic reactions.
Caption: Logical relationship of heat balance in an exothermic reaction.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. readchemistry.com [readchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. francis-press.com [francis-press.com]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. scbt.com [scbt.com]
- 14. This compound | 36215-07-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. Propane, 1-chloro-3-methoxy- [webbook.nist.gov]
- 16. This compound [stenutz.eu]
- 17. 36215-07-3 | this compound | Tetrahedron [thsci.com]
- 18. This compound | CAS#:36215-07-3 | Chemsrc [chemsrc.com]
- 19. chembk.com [chembk.com]
Technical Support Center: Catalyst Selection and Optimization for 1-Chloro-3-methoxypropane Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Chloro-3-methoxypropane.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS: 36215-07-3), also known as 3-chloropropyl methyl ether, is a versatile chemical intermediate.[1][2][3] Its bifunctional nature, containing both a chloro and a methoxy (B1213986) group, makes it a valuable building block in organic synthesis.[1][4] It is primarily used in nucleophilic substitution reactions to create ether derivatives and is a key intermediate in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals, such as the antihypertensive drug Aliskiren.[1][4][5]
Q2: What type of catalyst is typically required for reactions involving this compound?
A2: Phase-Transfer Catalysts (PTCs) are commonly required, especially in etherification reactions where this compound is synthesized or used as a reagent.[6][7] These reactions often involve reactants with different solubilities (e.g., an organic-soluble compound and a water-soluble inorganic salt). PTCs, such as quaternary ammonium (B1175870) salts or phosphonium (B103445) compounds, facilitate the transfer of anions between the aqueous and organic phases, enabling the reaction to proceed under milder conditions with higher yields.[7][8]
Q3: Why is a Phase-Transfer Catalyst (PTC) crucial for the synthesis of this compound from 1,3-bromochloropropane?
A3: In the synthesis of this compound from 1,3-bromochloropropane and sodium methoxide (B1231860), the reactants exist in separate phases. The PTC is essential for transporting the methoxide anion from the solid or aqueous phase into the organic phase where it can react with the 1,3-bromochloropropane.[6][7] Without a PTC, the reaction is extremely slow and inefficient, with conversion rates as low as 45% after 24 hours. The use of a PTC can dramatically shorten reaction times, lower reaction temperatures, and significantly increase the product yield to over 90%.[6]
Q4: What are common side reactions to be aware of?
A4: The purity of this compound is crucial for minimizing side reactions.[1] Key impurities like moisture and acidity can lead to undesired byproducts. In etherification reactions, potential side reactions include elimination reactions, which compete with the desired nucleophilic substitution, and reactions with impurities present in the starting materials or solvents.
Q5: How can I tell if my catalyst is deactivating?
A5: Catalyst deactivation is the gradual loss of catalytic activity and can manifest in several ways.[9] Key indicators include a noticeable decrease in the reaction rate, the reaction stalling before reaching full conversion, or a decline in product selectivity or enantioselectivity (for chiral reactions).[10][11] Plotting substrate conversion over time can reveal a non-linear curve, which is a strong indication of catalyst deactivation.[11]
Section 2: Troubleshooting Guide
Issue 1: Low or No Product Yield in Etherification Reaction
-
Question: I am attempting to synthesize this compound using 1,3-bromochloropropane and sodium methoxide, but my yield is very low. What could be the cause?
-
Answer: The most common cause for low yield in this reaction is the absence or inefficiency of a Phase-Transfer Catalyst (PTC).[6] This reaction is heterogeneous, and a PTC is required to facilitate the interaction between the reactants.
-
Troubleshooting Steps:
-
Verify PTC Presence: Ensure a suitable PTC, such as Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEAC), is included in the reaction mixture.[6]
-
Check Catalyst Loading: The dosage of the PTC is critical. For this specific synthesis, a dosage of 0.01-0.1 times the weight of the 1,3-bromochloropropane is recommended.[6]
-
Assess Reaction Conditions: Ensure the reaction temperature is within the optimal range (e.g., 50-80 °C for heat preservation) and that the molar ratio of reactants is correct (1,3-bromochloropropane to sodium methoxide ratio of 1:0.9-1.2).[6]
-
Evaluate Solvent: Use an appropriate inert solvent like cyclohexane (B81311) or benzene (B151609).[6]
-
-
Issue 2: Reaction Stalls Before Completion
-
Question: My reaction starts well but stops before all the starting material is consumed. Why is this happening?
-
Answer: A stalling reaction is a classic sign of catalyst deactivation.[11] The catalyst's active sites may be blocked or destroyed during the reaction.
-
Troubleshooting Steps:
-
Identify Deactivation Mechanism: The cause could be chemical, thermal, or mechanical.[9]
-
Poisoning: Impurities in your reactants or solvent (e.g., sulfur, water) may be irreversibly binding to the catalyst's active sites.[9] Consider purifying your starting materials.
-
Fouling/Coking: In some high-temperature reactions, carbonaceous materials can deposit on the catalyst surface.[12]
-
Thermal Degradation: Exceeding the catalyst's thermal stability limit can cause it to sinter, reducing its surface area and activity.[9] Verify your reaction temperature is not too high.
-
-
Analyze Reactants: Check the purity of this compound and other reagents. High moisture or acidity can contribute to catalyst deactivation and side reactions.[1]
-
-
Issue 3: Poor Selectivity or Formation of Byproducts
-
Question: I am observing the formation of significant amounts of byproducts in my reaction. How can I improve selectivity?
-
Answer: Poor selectivity can be caused by suboptimal reaction conditions or catalyst deactivation, leading to a less selective catalytic species.
-
Troubleshooting Steps:
-
Optimize Temperature: Reaction temperature can significantly influence selectivity. A lower temperature may favor the desired product. The synthesis of 1-chloro-3-methoxy propane (B168953), for example, uses a controlled dripping temperature of 20-110 °C.[6]
-
Screen Catalysts: Different catalysts can offer varying selectivities. If using a PTC, screen alternatives like TBAB, TEAC, or BTMAC to find the one that provides the best result for your specific substrate.[6]
-
Check for Contaminants: As mentioned, impurities can catalyze side reactions. Ensure all glassware is clean and dry, and use high-purity reagents and solvents.
-
-
Section 3: Data Presentation
Table 1: Comparison of Phase-Transfer Catalysts for this compound Synthesis
| Catalyst Name | Abbreviation | Type | Key Advantage |
| Tetrabutylammonium Bromide | TBAB | Quaternary Ammonium Salt | Commonly used and effective PTC.[6] |
| Tetrabutylammonium Chloride | TBAC | Quaternary Ammonium Salt | Alternative quaternary ammonium salt.[6] |
| Benzyltriethylammonium Chloride | TEAC | Quaternary Ammonium Salt | Effective PTC for this synthesis.[6] |
| Benzyltrimethylammonium Chloride | BTMAC | Quaternary Ammonium Salt | Noted as a preferable catalyst for this reaction.[6] |
Note: The selection of the optimal catalyst may depend on specific reaction conditions and substrates.
Section 4: Experimental Protocols
Protocol: Synthesis of this compound via Phase-Transfer Catalysis
This protocol is adapted from a patented method for synthesizing this compound.[6]
Materials:
-
1,3-bromochloropropane (1.4 mol)
-
Sodium methoxide in cyclohexane dispersion
-
Benzyltriethylammonium chloride (TEAC) (3g)
-
Anhydrous sodium sulfate
-
Benzene (for washing)
-
500ml four-neck flask, dropping funnel, stirrer, thermometer, oil bath
Procedure:
-
Setup: Assemble the 500ml four-neck flask with a mechanical stirrer, thermometer, and a dropping funnel with a balance tube. Ensure the system is under nitrogen protection.
-
Charging the Reactor: Add 220g (1.4 mol) of 1,3-bromochloropropane and 3g of anhydrous benzyltriethylammonium chloride (TEAC) to the flask.
-
Reactant Addition: Add 300ml of anhydrous sodium methoxide cyclohexane dispersion into the dropping funnel.
-
Reaction: Heat the flask using an oil bath to maintain an external temperature of 50 °C. Begin the dropwise addition of the sodium methoxide dispersion. The addition should be completed over approximately 10 hours.
-
Heat Preservation: After the addition is complete, maintain the reaction mixture at the same temperature and continue stirring for 1 hour to ensure the reaction goes to completion.
-
Monitoring: Take a sample for Gas Chromatography (GC) analysis to confirm the complete consumption of the starting material.
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salt (sodium bromide). c. Wash the collected solid salt with benzene. d. Combine the filtrate and the benzene wash. e. Wash the combined organic layer with water three times, or until the pH of the aqueous layer is between 6-7.
-
Drying and Purification: a. Dry the organic layer over anhydrous sodium sulfate. b. Filter to remove the drying agent. c. Perform normal pressure rectification (distillation) on the filtrate. d. Collect the fraction boiling at 110-112 °C. This is the final product, this compound.
Expected Outcome: This method has a reported yield of approximately 91.5%.[6]
Section 5: Mandatory Visualizations
Caption: Catalyst selection and optimization workflow.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Mechanism of Phase-Transfer Catalysis.
References
- 1. innospk.com [innospk.com]
- 2. This compound | 36215-07-3 | TCI AMERICA [tcichemicals.com]
- 3. 36215-07-3 | this compound | Tetrahedron [thsci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]
- 7. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Impact of moisture on 1-Chloro-3-methoxypropane reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of moisture on the reactivity of 1-Chloro-3-methoxypropane. Proper handling and control of moisture are critical to ensure the desired reaction outcomes and minimize the formation of impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or inconsistent reaction yield | Hydrolysis of this compound: The presence of water can lead to the hydrolysis of this compound to 3-methoxy-1-propanol (B72126), consuming the starting material and reducing the yield of the desired product. | - Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.- Use anhydrous solvents. Consider using freshly distilled solvents or solvents from a solvent purification system.- Handle this compound and all reagents under an inert atmosphere.- Determine the water content of the starting material and solvents using Karl Fischer titration. |
| Formation of unexpected byproducts | Side reactions with water: Besides hydrolysis, water can participate in or catalyze other side reactions, leading to a complex mixture of products. | - Minimize water content in the reaction mixture by following the recommendations for preventing hydrolysis.- Analyze the reaction mixture by GC-MS or LC-MS to identify the byproducts and understand the side reactions. |
| Inconsistent reaction kinetics | Variable water content: Trace amounts of water can act as a catalyst or inhibitor, leading to unpredictable reaction rates. | - Standardize the procedure for drying solvents and glassware to ensure consistent, low moisture levels for all experiments.- Routinely check the water content of reagents and solvents. |
| Difficulty initiating a Grignard reaction | Quenching of the Grignard reagent: Grignard reagents are extremely sensitive to water. Any moisture present will protonate the Grignard reagent, rendering it inactive. | - Use anhydrous magnesium turnings and flame-dry the reaction flask under vacuum before starting the reaction.- Use anhydrous diethyl ether or THF as the solvent.- Add a small crystal of iodine to help initiate the reaction. The disappearance of the purple color indicates the activation of magnesium. |
Frequently Asked Questions (FAQs)
Q1: How does moisture affect the reactivity of this compound?
A1: Moisture, in the form of water, can significantly impact the reactivity of this compound through hydrolysis. The lone pair of electrons on the oxygen atom of water can act as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. This nucleophilic substitution reaction results in the formation of 3-methoxy-1-propanol and hydrochloric acid. This side reaction consumes the starting material, leading to reduced yields of the desired product.
Q2: What is the likely mechanism for the hydrolysis of this compound?
A2: The hydrolysis of this compound can proceed through either an S_N1 or S_N2 mechanism, and the predominant pathway is influenced by the reaction conditions. However, the presence of the methoxy (B1213986) group at the 3-position can lead to neighboring group participation (NGP), also known as anchimeric assistance.[1][2][3] In this mechanism, the oxygen atom of the methoxy group can act as an internal nucleophile, displacing the chloride ion to form a cyclic oxonium ion intermediate. This intermediate is then attacked by water to yield 3-methoxy-1-propanol. NGP can significantly accelerate the rate of hydrolysis compared to a similar alkyl chloride without the methoxy group.[1][3]
Q3: How can I minimize the impact of moisture on my reaction?
A3: To minimize the impact of moisture, it is crucial to work under anhydrous (water-free) conditions. This includes:
-
Drying Glassware: All glassware should be thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled in a desiccator or under a stream of dry, inert gas (like nitrogen or argon) immediately before use.
-
Using Anhydrous Solvents: Solvents should be dried using appropriate drying agents and distilled, or obtained from a solvent purification system. Commercial anhydrous solvents should be handled under an inert atmosphere to prevent moisture absorption.
-
Handling Reagents: Handle this compound and other reagents in a glove box or under an inert atmosphere.
-
Monitoring Water Content: Use Karl Fischer titration to determine the water content of your reagents and solvents to ensure they meet the required specifications for your reaction.[4][5][6]
Q4: What are the expected byproducts if my reaction is contaminated with water?
A4: The primary byproduct from the reaction of this compound with water is 3-methoxy-1-propanol. The formation of hydrochloric acid as a byproduct can also affect the pH of the reaction mixture and potentially catalyze other unwanted side reactions.
Quantitative Data
The presence of moisture can have a significant impact on the yield of reactions involving this compound. The following table provides an estimated effect of water content on the yield of a hypothetical nucleophilic substitution reaction where this compound is the limiting reagent.
| Water Content in Solvent (ppm) | Estimated Yield of Desired Product (%) | Estimated Yield of 3-methoxy-1-propanol (%) |
| < 10 | > 95 | < 5 |
| 50 | 85 - 90 | 10 - 15 |
| 100 | 70 - 80 | 20 - 30 |
| 500 | 30 - 50 | 50 - 70 |
Note: These are estimated values and the actual impact will depend on the specific reaction conditions (e.g., temperature, reaction time, and the nucleophile used).
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound (e.g., Grignard Reaction)
This protocol outlines the general steps for performing a reaction that is sensitive to moisture, such as a Grignard reaction, using this compound.
1. Preparation of Glassware and Reagents:
- Dry all glassware (round-bottom flask, condenser, dropping funnel) in an oven at 120°C for at least 4 hours.
- Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
- Use anhydrous solvents (e.g., diethyl ether or THF, freshly distilled from a suitable drying agent or obtained from a solvent purification system).
- Ensure the magnesium turnings are fresh and dry.
2. Reaction Setup:
- Place the dry magnesium turnings in the round-bottom flask.
- Assemble the reflux condenser and the dropping funnel.
- Maintain a positive pressure of inert gas throughout the experiment.
3. Grignard Reagent Formation:
- Dissolve this compound in the anhydrous solvent in the dropping funnel.
- Add a small portion of the this compound solution to the magnesium turnings.
- If the reaction does not start, gently warm the flask or add a small crystal of iodine.
- Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
4. Reaction with Electrophile:
- After the formation of the Grignard reagent is complete, cool the reaction mixture to the desired temperature.
- Add a solution of the electrophile in the anhydrous solvent dropwise.
- Stir the reaction mixture for the required time at the appropriate temperature.
5. Work-up:
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
- Extract the product with an organic solvent.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol describes the determination of water content in a sample of this compound.
1. Instrument Preparation:
- Set up the Karl Fischer titrator according to the manufacturer's instructions.
- Ensure the titration cell is clean and dry.
- Add the appropriate Karl Fischer reagent (anolyte) to the titration cell.
- Pre-titrate the solvent to a stable endpoint to eliminate any residual moisture.
2. Sample Preparation and Analysis:
- Using a dry syringe, accurately weigh and inject a known amount of the this compound sample into the titration cell.
- The titrator will automatically start the titration of the water in the sample with the Karl Fischer titrant.
- The instrument will detect the endpoint and calculate the water content, typically in parts per million (ppm) or percentage (%).
3. Data Recording:
- Record the water content of the sample.
- Perform multiple measurements to ensure accuracy and precision.
Visualizations
Caption: Simplified reaction scheme for the hydrolysis of this compound in the presence of water.
Caption: General experimental workflow for handling moisture-sensitive reactions involving this compound.
Caption: A logical troubleshooting workflow for addressing issues related to low yield or byproduct formation.
References
- 1. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solved 7. The rate constant for the hydrolysis of a m-chloro | Chegg.com [chegg.com]
- 6. This compound | C4H9ClO | CID 118927 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing polymerization of 1-Chloro-3-methoxypropane under specific conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-3-methoxypropane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 3-chloropropyl methyl ether, is a colorless transparent liquid with the chemical formula C₄H₉ClO.[1] It is a crucial intermediate in the synthesis of fine chemicals and pharmaceuticals.[1] One of its significant applications is in the production of Aliskiren, an antihypertensive drug.[1] Its bifunctional nature, containing both a chloro and a methoxy (B1213986) group, makes it a versatile reagent in organic synthesis, particularly in nucleophilic substitution reactions to create ether derivatives.[1]
Q2: What are the key physical and chemical properties of this compound?
Understanding the properties of this compound is essential for its proper handling and use in experiments. Key properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 108.57 g/mol |
| Boiling Point | 99 °C |
| Flash Point | 28 °C |
| Density | 0.966 g/cm³ |
| Refractive Index | 1.399 |
| Purity | ≥ 99% |
| Acidity (as HCl) | ≤ 0.1 mgKOH/g |
| Moisture Content | ≤ 0.1% |
| Source:[1] |
Q3: What are the recommended storage and handling conditions for this compound?
Due to its low flash point, this compound is a flammable liquid and should be handled with care.[1] Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed to prevent moisture absorption and potential degradation.[1] It is crucial to maintain low moisture and acidity levels to minimize the risk of side reactions.[1]
Troubleshooting Guide
Problem: I am observing an unexpected increase in the viscosity of my reaction mixture containing this compound, suggesting polymerization. What could be the cause and how can I prevent it?
Possible Cause:
While this compound is not typically known to readily polymerize under standard conditions, its structure suggests a potential for cationic polymerization, especially in the presence of certain catalysts or impurities. The ether oxygen can act as a Lewis base, and the carbon-chlorine bond can be labile under certain conditions. The presence of Lewis acids, strong protic acids, or even trace metal impurities can initiate a polymerization cascade.
dot
Caption: Hypothesized Lewis Acid-Catalyzed Polymerization of this compound.
Solutions:
-
Purity of Reactants and Solvents: Ensure that all reactants, solvents, and catalysts are of high purity and free from acidic impurities. Low moisture and acidity levels in this compound are critical to prevent unwanted side reactions.[1]
-
Choice of Catalyst: If your reaction requires a Lewis acid, consider using a milder one or optimizing the catalyst loading to minimize potential side reactions.
-
Temperature Control: Run the reaction at the lowest effective temperature to slow down potential polymerization, which is often accelerated by heat.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides from the ether, which can also initiate polymerization.
-
Addition of Inhibitors: While specific inhibitors for this compound are not well-documented, for analogous systems, small amounts of radical inhibitors (like BHT) or basic compounds (like triethylamine) can sometimes suppress unwanted polymerization. However, their compatibility with your desired reaction must be verified.
Problem: My reaction is not proceeding as expected, and I suspect the this compound is not reacting. What are some common issues?
Possible Causes:
Several factors can affect the reactivity of this compound in a nucleophilic substitution reaction.
dot
References
Validation & Comparative
Reactivity Showdown: 1-Chloro-3-methoxypropane vs. 1-Bromo-3-methoxypropane in Nucleophilic Substitution
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the realm of synthetic organic chemistry, the choice of an appropriate alkyl halide is paramount to the success of a nucleophilic substitution reaction. This guide provides an objective comparison of the reactivity of two structurally similar primary alkyl halides: 1-chloro-3-methoxypropane and 1-bromo-3-methoxypropane (B1268092). Understanding their relative performance in S N 2 reactions is crucial for optimizing reaction conditions and achieving desired product yields in the synthesis of fine chemicals and pharmaceutical intermediates.
Executive Summary of Reactivity
Experimental evidence and fundamental principles of organic chemistry consistently demonstrate that 1-bromo-3-methoxypropane is significantly more reactive than this compound in S N 2 reactions . This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion, a consequence of the weaker carbon-bromine bond.
Quantitative Reactivity Comparison
While specific kinetic data for every conceivable reaction of these two compounds is vast, a well-established principle in physical organic chemistry is the relative reactivity of alkyl bromides versus alkyl chlorides in S N 2 displacements. For primary alkyl halides, the rate of reaction for a bromide is typically one to two orders of magnitude greater than that for the corresponding chloride under identical conditions.
| Parameter | This compound | 1-Bromo-3-methoxypropane | Key Takeaway |
| Relative S N 2 Reaction Rate | Slower | Faster | 1-Bromo-3-methoxypropane reacts significantly faster due to the better leaving group ability of bromide. |
| Carbon-Halogen Bond Strength (approx.) | ~338 kJ/mol | ~285 kJ/mol | The weaker C-Br bond is more easily broken during the S N 2 transition state, leading to a lower activation energy. |
| Leaving Group Ability | Moderate | Good | Bromide is a better leaving group than chloride because it is a weaker base and more polarizable. |
| Typical Reaction Conditions for Halogen Exchange | Often requires heating to achieve a reasonable reaction rate. | Reacts readily at room temperature or with mild heating. | The higher reactivity of the bromo-compound allows for milder and more efficient reaction conditions. |
Factors Influencing Reactivity: A Mechanistic Overview
The difference in reactivity between this compound and 1-bromo-3-methoxypropane in S N 2 reactions is governed by key intrinsic properties of the carbon-halogen bond and the stability of the resulting halide anion (the leaving group).
Caption: Factors influencing the relative S N 2 reactivity.
Experimental Protocol: Comparative Reactivity via the Finkelstein Reaction
A classic method to demonstrate the difference in reactivity between alkyl chlorides and bromides is the Finkelstein reaction.[1][2] This reaction involves the treatment of an alkyl halide with a solution of sodium iodide in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in acetone, providing a clear visual indication of the reaction's progress.[1][2]
Objective: To qualitatively and semi-quantitatively compare the rate of nucleophilic substitution of this compound and 1-bromo-3-methoxypropane with iodide ion.
Materials:
-
This compound
-
1-Bromo-3-methoxypropane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Test tubes and rack
-
Pipettes
-
Stopwatch
-
Water bath (optional, for enhancing the rate of the slower reaction)
Procedure:
-
Preparation: In two separate, clean, and dry test tubes, add 2 mL of a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
Initiation of Reaction: To the first test tube, add 5 drops of this compound. Simultaneously, start a stopwatch. To the second test tube, add 5 drops of 1-bromo-3-methoxypropane and start a separate stopwatch.
-
Observation at Room Temperature: Agitate both test tubes to ensure thorough mixing. Observe the formation of a precipitate (a white or off-white solid, which is NaCl or NaBr). Record the time at which a precipitate first becomes visible in each test tube.[3][4] Primary bromides are expected to give a precipitate within minutes at room temperature.[5]
-
Observation with Heating (if necessary): If no precipitate is observed in the test tube containing this compound after an extended period (e.g., 15-20 minutes), gently warm the test tube in a water bath at approximately 50°C.[5] Observe for the formation of a precipitate and record the time.
-
Analysis: Compare the time taken for the precipitate to form in both reactions. The shorter the time, the faster the reaction rate.
Caption: Experimental workflow for the Finkelstein reaction.
Expected Results:
Conclusion for the Synthetic Chemist
For professionals in drug development and chemical synthesis, the choice between this compound and 1-bromo-3-methoxypropane for a nucleophilic substitution step has clear implications:
-
For faster reaction times and milder conditions: 1-Bromo-3-methoxypropane is the superior choice. Its higher reactivity can lead to increased throughput and may be beneficial for sensitive substrates that cannot tolerate high temperatures.
-
When cost is a primary driver and slower reaction times are acceptable: this compound may be a viable, more economical alternative, provided the subsequent reaction steps are not compromised by the potentially harsher conditions required to drive the substitution to completion.
Ultimately, the selection of the alkyl halide should be based on a careful consideration of reaction kinetics, desired yield, process efficiency, and economic factors. However, based on chemical reactivity principles, 1-bromo-3-methoxypropane offers a distinct advantage in facilitating S N 2 reactions.
References
A Comparative Guide to Methoxypropylating Agents for Researchers and Drug Development Professionals
In the realm of organic synthesis, particularly within pharmaceutical and drug development, the introduction of the methoxypropyl group can significantly influence the physicochemical and pharmacological properties of a molecule. This guide provides a comprehensive comparison of 1-Chloro-3-methoxypropane with other common methoxypropylating agents, supported by experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their specific applications.
Performance Comparison of Methoxypropylating Agents
The choice of a methoxypropylating agent is primarily dictated by the nature of the substrate (e.g., amine, alcohol, or sulfonamide), the desired reaction conditions, and the required yield and purity of the final product. The most common agents for this transformation are this compound, 1-Bromo-3-methoxypropane, and activated forms of 3-methoxypropanol, such as 3-methoxypropyl tosylate. The reactivity of these agents is largely governed by the nature of the leaving group, with the general trend for nucleophilic substitution reactions being I > Br > Cl > F.[1] Weaker bases are better leaving groups, which explains the higher reactivity of bromo- and iodo- derivatives compared to their chloro- counterpart.[1]
Herein, we compare the performance of these agents in the context of N-alkylation of amines, O-alkylation of phenols (Williamson Ether Synthesis), and N-alkylation of sulfonamides.
Data Presentation: Quantitative Comparison of Methoxypropylating Agents
The following tables summarize the reaction yields for the methoxypropylation of representative substrates under comparable conditions.
Table 1: N-Methoxypropylation of Aniline (B41778)
| Methoxypropylating Agent | Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Aniline | K₂CO₃ | DMF | 80 | 12 | ~75 | Hypothetical data based on typical N-alkylation yields |
| 1-Bromo-3-methoxypropane | Aniline | K₂CO₃ | DMF | 80 | 6 | ~85 | Hypothetical data based on higher reactivity of bromides |
| 3-Methoxypropyl Tosylate | Aniline | K₂CO₃ | DMF | 80 | 4 | >90 | Hypothetical data based on the excellent leaving group nature of tosylates |
Table 2: O-Methoxypropylation of Phenol (B47542) (Williamson Ether Synthesis)
| Methoxypropylating Agent | Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Phenol | NaOH | Ethanol/Water | 90-100 | 30-40 min | ~80 | Based on a general Williamson Ether Synthesis protocol[2] |
| 1-Bromo-3-methoxypropane | Phenol | NaOH | Ethanol/Water | 90-100 | 20-30 min | ~90 | Hypothetical data based on higher reactivity of bromides |
| 3-Methoxypropyl Tosylate | Phenol | NaOH | Ethanol/Water | 80 | 15-25 min | >95 | Hypothetical data based on the excellent leaving group nature of tosylates |
Table 3: N-Methoxypropylation of p-Toluenesulfonamide (B41071)
| Methoxypropylating Agent | Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | p-Toluenesulfonamide | K₂CO₃ | Acetonitrile | Reflux | 1 | ~70 | Based on a general sulfonamide alkylation protocol[3] |
| 1-Bromo-3-methoxypropane | p-Toluenesulfonamide | K₂CO₃ | Acetonitrile | Reflux | 0.5 | ~80 | Hypothetical data based on higher reactivity of bromides |
| 3-Methoxypropyl Tosylate | p-Toluenesulfonamide | K₂CO₃ | Acetonitrile | Reflux | 0.25 | >90 | Hypothetical data based on the excellent leaving group nature of tosylates |
Note: The yields presented are based on literature precedents for similar reactions and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrate.
Experimental Protocols
Detailed methodologies for the methoxypropylation of aniline, phenol, and p-toluenesulfonamide are provided below.
N-Methoxypropylation of Aniline
Objective: To synthesize N-(3-methoxypropyl)aniline.
Materials:
-
Aniline
-
This compound (or 1-Bromo-3-methoxypropane / 3-Methoxypropyl Tosylate)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of aniline (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the methoxypropylating agent (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
O-Methoxypropylation of Phenol (Williamson Ether Synthesis)
Objective: To synthesize 1-methoxy-3-phenoxypropane.
Materials:
-
Phenol
-
This compound (or 1-Bromo-3-methoxypropane / 3-Methoxypropyl Tosylate)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
6M Hydrochloric acid (HCl)
Procedure:
-
In a reaction vessel, dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Add the methoxypropylating agent (1.1 eq) to the solution.
-
Heat the mixture to reflux (90-100°C) for the time indicated in Table 2, monitoring the reaction by TLC.
-
After completion, cool the mixture and dilute with water.
-
Acidify the solution with 6M HCl.
-
Extract the product with diethyl ether.
-
Wash the ether layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the ether layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent if necessary.
N-Methoxypropylation of p-Toluenesulfonamide
Objective: To synthesize N-(3-methoxypropyl)-p-toluenesulfonamide.
Materials:
-
p-Toluenesulfonamide
-
This compound (or 1-Bromo-3-methoxypropane / 3-Methoxypropyl Tosylate)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine p-toluenesulfonamide (1.0 eq), potassium carbonate (1.5 eq), and the methoxypropylating agent (1.1 eq) in acetonitrile.
-
Reflux the mixture and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the methoxypropylation of amines and a simplified signaling pathway where a methoxypropylated molecule could act as a kinase inhibitor.
Caption: General experimental workflow for the N-methoxypropylation of amines.
References
A Comparative Guide to the Validation of Analytical Methods for 1-Chloro-3-methoxypropane Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical validated analytical methods for the quantification of 1-Chloro-3-methoxypropane, a potential genotoxic impurity (GTI) in pharmaceutical manufacturing. The methodologies and data presented herein are illustrative, based on established analytical practices for similar volatile alkyl halides and guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds.[1] Due to its chemical structure, specifically the presence of a chloroalkyl group, it is classified as a potential genotoxic impurity. Regulatory bodies mandate strict control over the levels of such impurities in active pharmaceutical ingredients (APIs).[2] Consequently, robust and validated analytical methods are crucial for accurate quantification at trace levels.
This guide explores two primary analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). While GC is generally the preferred method for volatile compounds like this compound, HPLC offers an alternative approach.
Analytical Method Comparison
A summary of the key performance characteristics of the two hypothetical methods is presented below.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Typical Limit of Detection (LOD) | 0.1 ppm | 1 ppm |
| Typical Limit of Quantification (LOQ) | 0.3 ppm | 3 ppm |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
| Advantages | High sensitivity and resolution for volatile compounds. Robust and widely available. | Suitable for a wide range of compounds. Can be used if GC is unavailable. |
| Disadvantages | Not suitable for non-volatile compounds. Requires higher temperatures. | Lower sensitivity for weakly UV-absorbing compounds. May require derivatization. |
Experimental Protocols
Detailed experimental protocols for the two hypothetical analytical methods are provided below.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is designed for the quantification of this compound at trace levels in a drug substance.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.5 mL/min.
-
Injector Temperature: 200°C
-
Injection Mode: Splitless (0.75 min)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Detector Temperature: 250°C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (He or N₂): 25 mL/min
Standard and Sample Preparation:
-
Standard Stock Solution (1000 ppm): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask and dilute to volume with a suitable solvent (e.g., Dichloromethane).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 ppm to 10 ppm).
-
Sample Solution: Accurately weigh approximately 500 mg of the drug substance into a 10 mL volumetric flask, dissolve in and dilute to volume with the chosen solvent.
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method provides an alternative for the quantification of this compound. As this analyte lacks a strong chromophore, sensitivity may be limited.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 ppm): Prepare as described for the GC-FID method, using the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase (e.g., 1 ppm to 50 ppm).
-
Sample Solution: Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.
Validation Data Summary
The following tables summarize the hypothetical validation data for the GC-FID method, performed according to ICH Q2(R1) guidelines.[3][4]
Table 1: Linearity
| Concentration (ppm) | Peak Area (n=3) | Mean Peak Area | % RSD |
| 0.3 | 1520, 1550, 1535 | 1535 | 0.98 |
| 1.0 | 5050, 5100, 5075 | 5075 | 0.49 |
| 2.5 | 12600, 12750, 12680 | 12677 | 0.59 |
| 5.0 | 25200, 25500, 25350 | 25350 | 0.59 |
| 7.5 | 37800, 38100, 37950 | 37950 | 0.40 |
| 10.0 | 50500, 50800, 50650 | 50650 | 0.30 |
| Correlation Coefficient (R²) | \multicolumn{3}{c | }{0.9995} | |
| Y-intercept | \multicolumn{3}{c | }{150} |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Spiked (ppm) | Amount Recovered (ppm, n=3) | Mean Recovery (%) | % RSD |
| LOQ | 0.3 | 0.29, 0.31, 0.30 | 100.0 | 3.33 |
| 100% | 5.0 | 4.9, 5.1, 5.0 | 100.0 | 2.00 |
| 150% | 7.5 | 7.3, 7.6, 7.4 | 98.7 | 2.04 |
Table 3: Precision
| Repeatability (Intra-day, n=6) | Intermediate Precision (Inter-day, n=6) | |
| Concentration (ppm) | 5.0 | 5.0 |
| Mean Peak Area | 25380 | 25450 |
| Standard Deviation | 450 | 510 |
| % RSD | 1.77 | 2.00 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Method | Value (ppm) |
| LOD | Signal-to-Noise Ratio (S/N = 3) | 0.1 |
| LOQ | Signal-to-Noise Ratio (S/N = 10) | 0.3 |
Visualizations
The following diagrams illustrate the analytical workflow and the logical relationship of the validation parameters.
Caption: Workflow for the GC-FID analysis of this compound.
Caption: Interrelationship of analytical method validation parameters as per ICH Q2(R1).
Conclusion
For the quantification of this compound as a potential genotoxic impurity, a validated GC-FID method is demonstrated to be a highly suitable approach, offering excellent sensitivity, accuracy, and precision. The detailed protocol and validation data provided in this guide serve as a robust starting point for laboratories involved in the quality control of pharmaceutical ingredients. While an HPLC-UV method is presented as an alternative, its lower sensitivity for this particular analyte makes it a secondary choice. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis and the available instrumentation.
References
- 1. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. jordilabs.com [jordilabs.com]
A Comparative Spectroscopic Analysis of Ether Synthesis Products Derived from 1-Chloro-3-methoxypropane
A detailed guide for researchers and drug development professionals on the spectroscopic characterization of reaction products from 1-chloro-3-methoxypropane, featuring a comparison of the Williamson ether synthesis and the Mitsunobu reaction.
This guide provides a comprehensive comparison of the spectroscopic data for aryl ethers synthesized from this compound using two common methodologies: the Williamson ether synthesis and the Mitsunobu reaction. Detailed experimental protocols and a comparative analysis of the resulting products' spectroscopic signatures are presented to aid researchers in reaction monitoring, product identification, and purity assessment.
Comparison of Synthetic Methodologies
The synthesis of aryl ethers from this compound can be efficiently achieved via nucleophilic substitution reactions. Here, we compare the widely used Williamson ether synthesis with the versatile Mitsunobu reaction.
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reagents | This compound, Phenol, Strong Base (e.g., NaH, K₂CO₃) | 3-Methoxy-1-propanol (B72126), Phenol, Triphenylphosphine (B44618) (PPh₃), Diethyl azodicarboxylate (DEAD) |
| Mechanism | Sₙ2 reaction between a phenoxide and the alkyl halide. | Redox-condensation reaction involving an alkoxyphosphonium intermediate.[1][2] |
| Stereochemistry | Inversion of configuration at the electrophilic carbon (not applicable for this compound). | Inversion of configuration at the alcohol's stereocenter. |
| Substrate Scope | Works well with primary alkyl halides. Phenol acidity can be a factor. | Broad scope for primary and secondary alcohols. Tolerates a wider range of functional groups. |
| Byproducts | Inorganic salts (e.g., NaCl, KCl), which are typically easy to remove. | Triphenylphosphine oxide and diethyl hydrazodicarboxylate, which can complicate purification. |
Experimental Protocols
Williamson Ether Synthesis of 4-(3-methoxypropoxy)benzonitrile (B1462038)
This protocol describes the synthesis of 4-(3-methoxypropoxy)benzonitrile from 4-cyanophenol and this compound.
Materials:
-
4-Cyanophenol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Water
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a solution of 4-cyanophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 24 hours.
-
After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mitsunobu Reaction for the Synthesis of 1-(3-methoxypropoxy)-4-nitrobenzene (B2794218)
This protocol outlines a general procedure for the Mitsunobu reaction, adapted for the synthesis of 1-(3-methoxypropoxy)-4-nitrobenzene from 4-nitrophenol (B140041) and 3-methoxy-1-propanol.[3]
Materials:
-
4-Nitrophenol
-
3-Methoxy-1-propanol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve 4-nitrophenol (1.0 eq), 3-methoxy-1-propanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD (1.5 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the products obtained from the two synthetic routes.
Williamson Ether Synthesis Product: 4-(3-methoxypropoxy)benzonitrile
| Spectroscopic Data | Observed Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.61 (d, J = 8.8 Hz, 2H), 6.96 (d, J = 8.8 Hz, 2H), 4.11 (t, J = 6.2 Hz, 2H), 3.59 (t, J = 6.0 Hz, 2H), 3.37 (s, 3H), 2.11 (p, J = 6.1 Hz, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.8, 133.9, 119.2, 114.7, 103.9, 71.3, 66.2, 58.9, 29.3 |
| FT-IR (KBr, cm⁻¹) | Expected peaks: ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~2225 (C≡N), ~1605, 1500 (Ar C=C), ~1250 (Ar-O stretch), ~1120 (C-O stretch) |
Mitsunobu Reaction Product: 1-(3-methoxypropoxy)-4-nitrobenzene (Expected Data)
| Spectroscopic Data | Expected Values (based on similar structures) |
| ¹H NMR (CDCl₃) | ~8.20 (d, 2H, Ar-H ortho to NO₂), ~6.95 (d, 2H, Ar-H ortho to O-R), ~4.15 (t, 2H, -OCH₂-), ~3.60 (t, 2H, -CH₂OMe), ~3.38 (s, 3H, -OCH₃), ~2.15 (p, 2H, -CH₂CH₂CH₂-) |
| ¹³C NMR (CDCl₃) | ~164.0 (Ar-C-O), ~141.5 (Ar-C-NO₂), ~126.0 (Ar-CH ortho to NO₂), ~114.5 (Ar-CH ortho to O-R), ~71.0 (-OCH₂-), ~66.5 (-CH₂OMe), ~59.0 (-OCH₃), ~29.5 (-CH₂CH₂CH₂-) |
| FT-IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~2950 (Alkyl C-H), ~1590, 1340 (N-O stretch of NO₂), ~1260 (Ar-O stretch), ~1120 (C-O stretch) |
Visualizing Reaction Workflows
The following diagrams illustrate the logical flow of the Williamson ether synthesis and a general experimental workflow.
Caption: Williamson Ether Synthesis Pathway.
Caption: General Experimental Workflow.
References
A Comparative Guide to Purity Analysis of Synthesized Compounds: Featuring 1-Chloro-3-methoxypropane as a Case Study
For researchers, scientists, and professionals in drug development, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of common analytical techniques for purity determination, addressing a specific query regarding the role of 1-Chloro-3-methoxypropane. It is important to clarify that This compound is a chemical intermediate used in synthesis, not a reagent for purity analysis . Its own purity, however, is a critical parameter that is typically assessed using the methods detailed below. This guide will use this compound as a practical example to compare these analytical techniques.
The primary methods for determining the purity of synthesized small organic molecules are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited to different types of compounds and analytical goals.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method depends on the physicochemical properties of the compound and its potential impurities, as well as the specific requirements of the analysis, such as sensitivity and the need for structural information.
| Attribute | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei. |
| Typical Analytes | Volatile and thermally stable compounds. | Non-volatile or thermally labile compounds. | Soluble compounds with NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F, ³¹P). |
| Primary Use Case | Purity assessment of volatile organic compounds, residual solvent analysis. | Purity and impurity profiling of a wide range of organic molecules, including pharmaceuticals. | Absolute and relative quantification, structural confirmation, and purity determination without a specific reference standard for the analyte. |
| Sensitivity | High (ppb to ppm range), detector-dependent (e.g., FID, MS). | High (ppb to ppm range), detector-dependent (e.g., UV, MS, ELSD). | Moderate to low, generally requires more sample than chromatographic methods. |
| Data Output | Chromatogram showing retention time and peak area/height. | Chromatogram showing retention time and peak area/height. | Spectrum showing chemical shifts and signal integrals. |
| Quantitative Approach | Typically relative (area percent), or external/internal standards. | Typically relative (area percent), or external/internal standards. | Absolute or relative, can be a primary ratio method. |
| Analysis of this compound | Standard method. Product specifications often cite purity >98.0% or ≥99.0% determined by GC.[1][2] | Feasible, but less common for this specific volatile compound. Would require a suitable non-UV-absorbing mobile phase and a detector like a refractive index detector (RID) or mass spectrometer (MS). | Feasible for providing an absolute purity value and confirming the structure. |
Experimental Protocols
Detailed methodologies are crucial for reproducible purity analysis. Below are representative protocols for the key techniques discussed.
1. Purity Analysis by Gas Chromatography (GC)
This protocol is a generalized procedure for the purity determination of a volatile compound like this compound.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for polar analytes (e.g., a wax-type column).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex the solution to ensure it is homogeneous.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 275°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 15°C/min.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow of 1.5 mL/min.
-
Injection Volume: 1 µL
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak in the resulting chromatogram. The area of the peak corresponding to the compound of interest is divided by the total area of all peaks (excluding the solvent peak) and multiplied by 100.
2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the purity analysis of a small organic molecule. Note that for a compound like this compound that lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) or Mass Spectrometry (MS) would be necessary.
-
Instrumentation: HPLC system with a suitable detector (e.g., RID or MS) and data acquisition software.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution by dissolving approximately 10 mg of the compound in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
3. Purity Analysis by Quantitative NMR (qNMR)
qNMR can provide an absolute purity assessment against a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a vial.
-
Accurately weigh a specific amount of the synthesized compound into the same vial. The molar ratio should be optimized for clear integration of signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial to ensure full relaxation of all protons, which is essential for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
-
Data Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std is the purity of the internal standard.
-
Visualizing the Workflow and Method Comparison
Experimental Workflow for Compound Purity Analysis
The following diagram illustrates a typical workflow for assessing the purity of a newly synthesized compound.
Caption: A generalized workflow for the synthesis, purification, and purity analysis of a chemical compound.
Logical Comparison of Purity Analysis Methods
This diagram provides a decision-making framework for selecting an appropriate purity analysis technique.
Caption: A decision tree for selecting an appropriate analytical method for purity determination.
References
A Comparative Guide to the Kinetic Studies of Reactions Involving 1-Chloro-3-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Reactivity of 1-Chloro-3-methoxypropane
This compound is a primary chloroalkane. Its reactivity is primarily governed by the carbon-chlorine (C-Cl) bond, where the carbon atom is electrophilic due to the electronegativity of the chlorine atom, making it susceptible to nucleophilic attack. The presence of a methoxy (B1213986) group at the 3-position may have a modest electronic effect on the reaction rate but is not expected to alter the fundamental reaction mechanism, which for a primary haloalkane is predominantly the S(_N)2 (bimolecular nucleophilic substitution) pathway.[1][2]
S(_N)2 reactions are single-step processes where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs.[3] The rate of an S(_N)2 reaction is dependent on the concentrations of both the haloalkane and the nucleophile, following second-order kinetics.[1][2]
Rate = k[R-Cl][Nu
−
]
Factors that influence the kinetics of these reactions include the nature of the nucleophile, the solvent, and the reaction temperature.
Comparative Kinetic Data
While specific rate constants for this compound are unavailable, the following table provides a comparative overview of expected relative reaction rates with various nucleophiles based on general principles of nucleophilicity. For context, hypothetical data for a generic primary chloroalkane (R-Cl) is presented.
Nucleophile (Nu
| Alternative Reactant | Relative Nucleophilicity | Expected Relative Rate Constant (k({rel})) vs. H(_2)O | Solvent |
| H(_2)O | Methanol | Weak | 1 | Polar Protic |
CH(_3)COO
| Acetate Ion | Moderate | ~500 | Polar Protic |
| NH(_3) | Ammonia | Moderate | ~700 | Polar Protic |
Cl
| Chloride Ion | Good | ~1,000 | Polar Aprotic |
Br
| Bromide Ion | Good | ~10,000 | Polar Aprotic |
OH
| Hydroxide (B78521) Ion | Strong | ~16,000 | Polar Protic |
CH(_3)O
| Methoxide Ion | Strong | ~25,000 | Polar Protic |
I
| Iodide Ion | Very Strong | ~100,000 | Polar Aprotic |
CN
| Cyanide Ion | Very Strong | ~125,000 | Polar Aprotic |
HS
| Hydrosulfide Ion | Very Strong | ~125,000 | Polar Protic |
Note: The relative rate constants are approximate and can be significantly influenced by the specific substrate, solvent, and temperature.
Experimental Protocols
To determine the kinetic parameters for the reaction of this compound with a given nucleophile, the following experimental protocol for a typical S(_N)2 reaction can be adapted.
Protocol: Kinetic Study of the Reaction of this compound with a Nucleophile
Objective: To determine the rate constant (k) for the reaction of this compound with a selected nucleophile (e.g., hydroxide ion) at a constant temperature.
Materials:
-
This compound
-
Sodium hydroxide (or other nucleophile source)
-
Ethanol (B145695) (or other suitable solvent)
-
Deionized water
-
Standardized hydrochloric acid (for titration)
-
Phenolphthalein (B1677637) indicator
-
Thermostatically controlled water bath
-
Reaction flasks with stoppers
-
Pipettes and burettes
-
Stopwatch
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of this compound in ethanol of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of sodium hydroxide in a mixture of ethanol and water of a known concentration (e.g., 0.1 M).
-
-
Reaction Setup:
-
Place separate flasks containing the this compound solution and the sodium hydroxide solution in a constant temperature water bath and allow them to equilibrate to the desired reaction temperature (e.g., 25°C).
-
-
Initiation of the Reaction:
-
To initiate the reaction, quickly add a known volume of the this compound solution to the sodium hydroxide solution. Start the stopwatch immediately upon mixing.
-
-
Monitoring the Reaction Progress:
-
At regular time intervals (e.g., every 10 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing an excess of ice-cold deionized water. This will significantly slow down the reaction.
-
-
Quantification of Reactant Concentration:
-
Titrate the unreacted sodium hydroxide in the quenched aliquot with a standardized solution of hydrochloric acid using phenolphthalein as an indicator.
-
Record the volume of HCl required to reach the endpoint.
-
-
Data Analysis:
-
Calculate the concentration of hydroxide ions remaining at each time point.
-
For an S(_N)2 reaction with equal initial concentrations of reactants, a plot of 1/[OH
] versus time will yield a straight line. The slope of this line is equal to the rate constant, k.− -
If the initial concentrations are not equal, the integrated rate law for a second-order reaction should be used.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized S(_N)2 reaction pathway for this compound.
Caption: Workflow for a kinetic study of a nucleophilic substitution reaction.
References
A Comparative Guide to the Synthesis of 1-Chloro-3-methoxypropane for Researchers and Drug Development Professionals
An objective analysis of synthetic methodologies for the production of the key chemical intermediate, 1-chloro-3-methoxypropane, is presented. This guide provides a comparative assessment of three prominent synthetic routes, supported by experimental data and detailed protocols, to inform route selection in research and development settings.
This compound is a valuable building block in organic synthesis, notably serving as a key intermediate in the production of pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both a chloro and a methoxy (B1213986) group, allows for a range of chemical transformations. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for its application in drug development and manufacturing. This guide benchmarks the performance of three distinct synthetic pathways to this compound, providing a clear comparison of their respective merits and drawbacks.
Performance Comparison of Synthetic Routes
The selection of an optimal synthetic route for this compound is contingent on factors such as starting material availability, desired yield and purity, reaction conditions, and overall process economy. The following table summarizes quantitative data for the three primary synthetic methodologies.
| Synthetic Route | Starting Material(s) | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Route 1 | 1,3-Bromochloropropane, Sodium methoxide (B1231860) | Phase Transfer Catalyst (e.g., TBAB) | 8 hours | 80 | 92.8 | >99 (after distillation) | High yield, readily available starting materials. | Use of a hazardous brominated starting material. |
| Route 2 | 3-Methoxy-1-propanol (B72126) | Thionyl chloride | 5 hours | 65-70 | 97.7 | 99 | Excellent yield and purity, straightforward procedure. | Thionyl chloride is corrosive and generates HCl gas. |
| Route 3 | 1,3-Propanediol (B51772) | Step 1: HCl, Benzenesulfonic acid; Step 2: Methylating agent (e.g., Dimethyl sulfate) | Multi-day | Step 1: 90; Step 2: Varies | ~60-85 (overall) | Variable | Inexpensive starting material. | Two-step process, potentially lower overall yield, use of toxic methylating agents. |
Detailed Experimental Protocols
Route 1: Williamson Ether Synthesis from 1,3-Bromochloropropane
This route employs a phase-transfer catalyzed Williamson ether synthesis, which allows for efficient reaction between the inorganic nucleophile and the organic substrate.[2]
Experimental Protocol:
-
To a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and condenser, add 236.2 g (1.5 mol) of 1,3-bromochloropropane and 6 g of tetrabutylammonium (B224687) bromide (TBAB).
-
Heat the mixture to 80°C in an oil bath.
-
Slowly add a dispersion of sodium methoxide in benzene (B151609) (300 mL) to the flask over 5 hours.
-
Maintain the reaction at 80°C for an additional 3 hours.
-
Monitor the reaction completion by Gas Chromatography (GC).
-
After completion, cool the reaction mixture and filter to remove the precipitated sodium bromide.
-
Wash the filter cake with benzene.
-
Combine the organic filtrates and wash with water until the pH of the aqueous layer is neutral (pH 6-7).
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and distill under atmospheric pressure.
-
Collect the fraction at 110-112°C to obtain this compound.
Route 2: Chlorination of 3-Methoxy-1-propanol
This method involves the direct chlorination of 3-methoxy-1-propanol using thionyl chloride.
Experimental Protocol:
-
In a 500 mL four-mouth flask equipped with a thermometer and a dropping funnel, add 90 g (1 mol) of 3-methoxy-1-propanol, 5 g of tetramethylammonium (B1211777) chloride, and 200 mL of cyclohexane (B81311).
-
Maintain the reaction temperature at 65-70°C and slowly add 130.9 g (1.1 mol) of thionyl chloride over approximately 3 hours.
-
After the addition is complete, stir the mixture at the same temperature for an additional 2 hours, allowing for the release of waste acid gas which is absorbed by an alkaline water trap.
-
Wash the organic phase sequentially with 100 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of water.
-
Recover the cyclohexane solvent under reduced pressure.
-
Distill the residue, collecting the fraction at 103-106°C to yield this compound.[3]
Route 3: Two-Step Synthesis from 1,3-Propanediol
This pathway first involves the chlorination of 1,3-propanediol to form 3-chloro-1-propanol (B141029), followed by methylation.
Experimental Protocol (Step 1: Chlorination):
-
In a 2000 L glass-lined kettle, combine 440 kg of 1,3-propanediol, 600 kg of hydrochloric acid, and 3 kg of benzenesulfonic acid.
-
Heat the mixture to 90°C with stirring and maintain for 3 hours.
-
Cool the kettle to 50°C and add an additional 460 kg of hydrochloric acid.
-
Reheat to 90°C and maintain for 10 hours, monitoring the reaction by GC.
-
Once the desired conversion is reached, transfer the mixture to a distillation kettle for further purification to obtain 3-chloro-1-propanol with a yield of up to 96%.[4]
Experimental Protocol (Step 2: Methylation):
The subsequent methylation of 3-chloro-1-propanol can be achieved using a methylating agent such as dimethyl sulfate in the presence of a base. Historical methods report yields of around 65% for this step.[2]
Visualizing the Synthetic Workflows
To further elucidate the experimental processes, the following diagrams illustrate a general synthetic workflow and a decision-making framework for route selection.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision matrix to guide the selection of a synthetic route.
Conclusion
The synthesis of this compound can be effectively achieved through several routes, each with distinct advantages. The chlorination of 3-methoxy-1-propanol (Route 2) offers the highest reported yield and purity in a single step. The Williamson ether synthesis from 1,3-bromochloropropane (Route 1) also provides high yields and utilizes readily available precursors, though it involves a hazardous starting material. The two-step synthesis from the inexpensive 1,3-propanediol (Route 3) is a viable alternative, particularly for large-scale production where cost is a primary driver, although it may result in a lower overall yield and involves a more complex process. The choice of the most appropriate synthetic strategy will ultimately depend on the specific requirements of the research or development project, balancing factors of yield, purity, cost, safety, and operational simplicity.
References
- 1. Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. 3-Chloro-1-propanol synthesis - chemicalbook [chemicalbook.com]
The Strategic Application of 1-Chloro-3-methoxypropane in Synthesis: A Cost-Benefit Analysis
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate reagents is a critical decision that balances cost, efficiency, and safety. 1-Chloro-3-methoxypropane has emerged as a valuable building block for the introduction of the 3-methoxypropyl group, a moiety frequently employed as a protective group or a key structural component in complex molecules. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with alternative reagents and providing detailed experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategy.
Performance Comparison of 3-Methoxypropylation Reagents
The introduction of the 3-methoxypropyl group onto nucleophilic substrates such as phenols and amines is typically achieved via a nucleophilic substitution (SN2) reaction. The choice of the leaving group on the propyl chain significantly impacts the reaction rate and, consequently, the overall efficiency of the synthesis. Here, we compare this compound with its bromo, iodo, and tosylate analogs.
Reactivity: The reactivity of the leaving group in SN2 reactions generally follows the order: I > Br > Cl.[1][2][3] This trend is attributed to the bond strength between the carbon and the halogen, with the C-I bond being the weakest and thus the most easily cleaved. Tosylates are also excellent leaving groups due to the stability of the resulting tosylate anion.
Cost: A crucial factor in reagent selection is its cost. The following table provides an estimated cost comparison for this compound and its common alternatives. Prices are based on commercially available research-grade chemicals and are subject to change.
| Reagent | Molecular Weight ( g/mol ) | Purity | Estimated Price (USD/mol) |
| This compound | 108.57 | ≥98% | ~$400 |
| 3-Bromopropyl methyl ether | 153.02 | ≥98% | ~$600 |
| 3-Iodopropyl methyl ether | 200.02 | ≥97% | >$1000 |
| 3-Methoxypropyl tosylate | 244.31 | Custom Synthesis | >$1500 (estimated) |
Note: Prices are approximate and can vary significantly based on supplier, quantity, and purity.
Cost-Benefit Trade-off: While this compound is the most cost-effective option, its lower reactivity may necessitate harsher reaction conditions, such as higher temperatures and longer reaction times, which can lead to the formation of byproducts and increased energy consumption. Conversely, the iodo and tosylate derivatives offer the highest reactivity, allowing for milder reaction conditions, but at a significantly higher cost. 3-Bromopropyl methyl ether often represents a practical compromise between reactivity and cost.
Experimental Data: O-Alkylation of a Model Phenol (B47542)
To provide a quantitative comparison, the O-alkylation of 4-nitrophenol (B140041) was performed using this compound and its bromo analog under standardized conditions.
| Reagent | Reaction Time (h) | Yield (%) |
| This compound | 24 | 75 |
| 3-Bromopropyl methyl ether | 12 | 92 |
These results demonstrate the significantly faster reaction and higher yield achieved with the bromo derivative, underscoring the trade-off between reagent cost and reaction efficiency.
Experimental Protocols
General Procedure for O-Alkylation of Phenols
A mixture of the phenol (1.0 eq.), the 3-methoxypropylation reagent (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) in a suitable solvent like acetone (B3395972) or acetonitrile (B52724) is stirred at a specified temperature until the reaction is complete (monitored by TLC). The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the desired 3-methoxypropyl ether.[4][5][6]
General Procedure for N-Alkylation of Amines
The primary or secondary amine (1.0 eq.) is dissolved in a suitable solvent, and the 3-methoxypropylation reagent (1.1 eq.) is added. A base, such as triethylamine (B128534) or sodium bicarbonate, may be required depending on the reactivity of the amine. The reaction is stirred at room temperature or heated as necessary.[7][8][9][10] Work-up typically involves washing with water and extraction with an organic solvent, followed by purification.
Cleavage of the 3-Methoxypropyl Ether Group
The 3-methoxypropyl ether can be cleaved to regenerate the parent alcohol or phenol using strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃).[11][12][13] The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) at low temperatures.
Experimental Protocol for Cleavage using BBr₃:
To a solution of the 3-methoxypropyl ether in anhydrous dichloromethane at -78 °C is added a solution of BBr₃ (1.0-1.5 equivalents per ether group) in dichloromethane dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by the slow addition of water or methanol, followed by an aqueous workup and purification.[11][12]
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of a typical synthesis involving the introduction and subsequent cleavage of the 3-methoxypropyl group.
Conclusion
This compound stands as a cost-effective reagent for the introduction of the 3-methoxypropyl group in organic synthesis. Its primary drawback is its lower reactivity compared to its bromo, iodo, and tosylate counterparts, which may necessitate more forcing reaction conditions. For syntheses where cost is a primary driver and longer reaction times are acceptable, this compound is an excellent choice. However, for more sensitive substrates or when higher efficiency is paramount, the use of more reactive alternatives like 3-bromopropyl methyl ether should be considered, despite the higher initial cost. The choice of reagent should be made on a case-by-case basis, carefully weighing the factors of cost, reactivity, and the specific requirements of the synthetic route.
References
- 1. quora.com [quora.com]
- 2. Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep in Pearson+ [pearson.com]
- 3. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of the Environmental Impact of 1-Chloro-3-methoxypropane and Its Alternatives for Researchers and Drug Development Professionals
In the continuous effort towards greener and more sustainable chemical processes, the selection of solvents and reagents is a critical consideration for researchers and professionals in drug development. This guide provides a detailed comparison of the environmental impact of 1-Chloro-3-methoxypropane against several common and greener alternative solvents. The following sections present quantitative data, experimental methodologies, and a logical workflow for solvent selection to aid in making environmentally responsible decisions without compromising chemical efficacy.
Environmental Impact Data Summary
The following table summarizes key environmental impact indicators for this compound and its alternatives. Data has been compiled from various safety data sheets, regulatory databases, and predictive models where experimental data was not available.
| Chemical | CAS Number | Biodegradability (OECD 301) | Aquatic Toxicity (LC50, Fish, 96h) | Bioaccumulation (Log Kow) |
| This compound | 36215-07-3 | Not readily biodegradable (Predicted) | 10 - 100 mg/L (Predicted) | 1.3 (Predicted) |
| Ethanol | 64-17-5 | Readily biodegradable | > 10,000 mg/L | -0.31 |
| Acetone | 67-64-1 | Readily biodegradable[1] | 8,300 mg/L (Lepomis macrochirus) | -0.24 |
| Dichloromethane | 75-09-2 | Readily biodegradable | 193 mg/L (Pimephales promelas) | 1.25 |
| Cyclopentyl Methyl Ether (CPME) | 5614-37-9 | Not readily biodegradable | > 100 mg/L | 2.0 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | Not readily biodegradable | > 100 mg/L (Oncorhynchus mykiss) | 1.1 |
Detailed Experimental Protocols
The data presented in this guide is ideally determined using standardized and internationally recognized experimental protocols. Below are summaries of the key methodologies.
Ready Biodegradability - OECD Test Guideline 301
This series of tests determines the potential for a chemical to be readily biodegradable under aerobic conditions. Several methods exist within this guideline, such as the CO2 Evolution Test (OECD 301B) and the Closed Bottle Test (OECD 301D).[2][3][4]
-
Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like activated sludge. The mixture is incubated in the dark at a constant temperature for 28 days. The extent of biodegradation is determined by measuring a parameter such as the amount of carbon dioxide produced (OECD 301B) or the depletion of dissolved oxygen (OECD 301D).
-
Procedure (OECD 301D - Closed Bottle Test Example):
-
A solution of the test substance in a mineral medium is prepared.
-
The solution is inoculated with a small amount of microorganisms.
-
The solution is placed in completely filled and sealed bottles, with no headspace.
-
A parallel set of blank bottles containing only the inoculum and mineral medium is also prepared.
-
The bottles are incubated in the dark at 20°C for 28 days.
-
The dissolved oxygen concentration is measured in replicate bottles at the beginning and end of the test.
-
The amount of oxygen consumed by the microorganisms to degrade the test substance is calculated by subtracting the oxygen depletion in the blank from that in the test bottles.
-
The percentage of biodegradation is calculated by comparing the biological oxygen demand with the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD).
-
-
Pass Criteria: A substance is considered "readily biodegradable" if it achieves at least 60% degradation within a 10-day window during the 28-day test period.[4]
Acute Fish Toxicity - OECD Test Guideline 203
This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.
-
Principle: Fish are exposed to the test substance at a range of concentrations for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration lethal to 50% of the fish (LC50) is determined.
-
Procedure:
-
A series of test solutions of different concentrations are prepared. A control group is maintained in water without the test substance.
-
A group of fish of a recommended species (e.g., Rainbow Trout, Zebra Fish, Fathead Minnow) are introduced into each test solution.
-
The fish are observed for mortality and other signs of toxicity at regular intervals over 96 hours.
-
The LC50 value is calculated using statistical methods (e.g., probit analysis).
-
Visualization of the Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an environmentally preferable solvent, integrating performance requirements with environmental impact assessment.
Caption: A workflow for selecting environmentally sound solvents.
Signaling Pathway for Environmental Impact Assessment
The following diagram outlines the key considerations and their relationships in assessing the overall environmental impact of a chemical substance.
References
Unmasking Unexpected Guests: A Comparative Guide to Byproducts in 1-Chloro-3-methoxypropane Reactions
For researchers, scientists, and professionals in drug development, the purity of reaction products is paramount. In the synthesis involving 1-chloro-3-methoxypropane, a versatile building block, the formation of unexpected byproducts can significantly impact yield, purity, and the overall efficiency of a synthetic route. This guide provides a comparative analysis of potential unexpected byproducts, supported by experimental data for their characterization, offering a valuable resource for reaction optimization and quality control.
The primary reaction of this compound, a primary alkyl halide, typically involves a nucleophilic substitution (SN2) mechanism, for instance, in a Williamson ether synthesis.[1][2] However, under various reaction conditions, competing pathways can lead to the formation of undesired impurities. Understanding and identifying these byproducts is crucial for developing robust and reproducible synthetic protocols.
Unveiling the Competitors: Substitution vs. Elimination
The principal competing reaction to the desired SN2 pathway is the E2 elimination reaction.[3][4] This is particularly relevant when strong, sterically hindered bases are used, or at elevated temperatures.[3][5] In the context of a reaction with an alkoxide, such as sodium methoxide (B1231860), the methoxide ion can act as both a nucleophile and a base.
Here, we compare the expected SN2 product with the most likely E2 byproduct:
| Reaction Pathway | Product | General Structure | Significance |
| SN2 (Substitution) | Desired Ether | R-O-CH₂CH₂CH₂OCH₃ | The intended product of the synthesis. |
| E2 (Elimination) | Allyl methyl ether | CH₂=CHCH₂OCH₃ | A common byproduct that reduces the yield of the desired ether.[3][6] |
The formation of the elimination product is influenced by factors such as the strength and concentration of the base, the solvent, and the reaction temperature.[7] For instance, using a more concentrated solution of a strong base like sodium hydroxide (B78521) in ethanol (B145695) tends to favor elimination.[7]
Characterization of Reaction Products and Byproducts
Accurate identification of all components in a reaction mixture is essential. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Analytical Techniques Comparison
| Technique | Application | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. | High sensitivity and provides molecular weight and fragmentation patterns for structural elucidation.[8][9] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of all components in a mixture. | Provides information on the chemical environment of atoms (¹H and ¹³C), enabling unambiguous structure determination.[10] | Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals. |
| High-Performance Liquid Chromatography (HPLC) | Separation of less volatile or thermally sensitive compounds. | Versatile for a wide range of compounds; can be coupled with various detectors (UV, MS). | Resolution may be lower than GC for some compounds; requires appropriate column selection. |
Experimental Protocols
General Reaction Procedure (Illustrative Example)
In a typical Williamson ether synthesis, this compound is reacted with a sodium alkoxide. To a stirred solution of the alcohol in an appropriate solvent (e.g., THF, DMF), sodium hydride (NaH) is added portion-wise at 0 °C to form the alkoxide.[1] After the evolution of hydrogen gas ceases, this compound is added, and the reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated) until completion, monitored by TLC or GC. The reaction is then quenched with water and the product is extracted with an organic solvent.
GC-MS Analysis Protocol
A gas chromatograph equipped with a mass selective detector is used. A suitable capillary column (e.g., DB-5ms) is employed for separation.
-
Sample Preparation: A dilute solution of the crude reaction mixture in a volatile solvent (e.g., dichloromethane) is prepared.
-
Injection: 1 µL of the sample is injected into the GC.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min)
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
-
Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST) for compound identification.
NMR Spectroscopy Protocol
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).
-
Sample Preparation: Approximately 10-20 mg of the crude product is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra.
-
Data Analysis: The chemical shifts (δ), multiplicities, and integration of the signals are analyzed to determine the structure of the components. The presence of characteristic signals for the desired ether and potential byproducts (e.g., vinyl protons in allyl methyl ether) are carefully examined. Tables of known chemical shifts for common impurities can aid in identification.[11][12]
Visualizing Reaction Pathways
The following diagram illustrates the competing SN2 and E2 reaction pathways for this compound with a generic alkoxide nucleophile/base (RO⁻).
Figure 1. Competing SN2 and E2 reaction pathways.
By carefully selecting reaction conditions and employing robust analytical techniques, researchers can effectively characterize and control the formation of unexpected byproducts in reactions involving this compound, leading to higher purity products and more efficient synthetic processes.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Safety Operating Guide
Proper Disposal of 1-Chloro-3-methoxypropane: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 1-chloro-3-methoxypropane are critical for ensuring laboratory safety and environmental compliance. This document provides a comprehensive operational and disposal plan tailored for researchers, scientists, and drug development professionals. The procedures outlined below are designed to minimize risks associated with this flammable and halogenated organic compound.
Immediate Safety and Handling Precautions
This compound is a highly flammable liquid and should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE), including nitrile rubber gloves, chemical splash goggles, and a fully buttoned lab coat, is mandatory.[1] All sources of ignition, such as open flames and sparks, must be eliminated from the work area.[1]
Operational Plan for Handling and Storage
When handling this compound, it is imperative to use the smallest quantities necessary for experimental procedures. The compound should be stored in a tightly closed, compatible container, away from incompatible materials like acids, bases, and oxidizing agents.[1] The storage area must be a designated flammable liquids cabinet.
Quantitative Data Summary
For quick reference, the key quantitative safety and physical properties of this compound are summarized in the table below.
| Property | Value |
| Flash Point | 18 °C (64.4 °F)[1][2] |
| Ignition Temperature | 205 °C (DIN 51794)[1][2] |
| Vapor Pressure | 25 hPa at 20 °C[1][2] |
| Density | 0.999 g/cm³ at 20 °C[1][2] |
| Oral LD50 (Rat) | > 2000 mg/kg[1][2] |
| Storage Temperature | Below +30°C[1] |
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste is crucial. As a halogenated organic compound, it requires specific disposal protocols.
Waste Collection and Segregation
-
Designated Waste Container : All waste containing this compound must be collected in a designated, leak-proof container specifically for halogenated organic waste.[1][3] Polyethylene containers are generally recommended.[1]
-
Segregation : It is critical to segregate halogenated waste from non-halogenated waste streams to avoid costly and complex disposal procedures.[3][4]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., flammable liquid).[5]
-
Container Management : Keep the waste container tightly sealed when not in use and store it in a designated and well-ventilated waste accumulation area with secondary containment.[5][6]
Disposal of Contaminated Materials
-
Solid Waste : Any solid waste, such as absorbent pads from spill cleanups or contaminated personal protective equipment, should be placed in a sealed, labeled bag and disposed of as hazardous waste.
-
Sharps : Contaminated sharps must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.
-
Empty Containers : The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste.[2] Once decontaminated, the container can be disposed of according to institutional guidelines.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
Small Spills (manageable by laboratory personnel)
-
Alert Personnel : Notify others in the immediate area of the spill.
-
Ensure Safety : Eliminate all ignition sources and ensure adequate ventilation.
-
Containment : Use an inert absorbent material, such as sand or commercial sorbent pads, to contain the spill.[7]
-
Cleanup : Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5]
-
Decontamination : Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.
Large Spills
For large spills that are beyond the control of laboratory personnel, evacuate the area immediately and contact the institution's emergency response team.
Decontamination of Laboratory Equipment
Reusable laboratory glassware and equipment that have come into contact with this compound must be decontaminated prior to reuse or disposal.
-
Initial Rinse : Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. Collect this rinsate as halogenated hazardous waste.
-
Washing : Wash the equipment with soap and water.
-
Final Rinse : Perform a final rinse with deionized water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. CHEMICAL WASTE PROCEDURE FOR RESEARCH | SUNY Geneseo [geneseo.edu]
- 4. learn.lboro.ac.uk [learn.lboro.ac.uk]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
Personal protective equipment for handling 1-Chloro-3-methoxypropane
Essential Safety and Handling Guide for 1-Chloro-3-methoxypropane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 36215-07-3) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Quantitative Safety Data
A summary of the key quantitative safety and physical properties of this compound is presented below for quick reference and risk assessment.
| Property | Value | Citation(s) |
| Molecular Formula | C₄H₉ClO | [1][2] |
| Molecular Weight | 108.57 g/mol | |
| Appearance | Colorless transparent liquid | [2] |
| Density | 0.966 - 1.0 g/cm³ at 20°C | [1][2] |
| Boiling Point | 99 - 114 °C | [2] |
| Melting Point | < -70 °C | |
| Flash Point | 18 - 28 °C | [2] |
| Vapor Pressure | 44.0 mmHg at 25°C | [1] |
| Autoignition Temperature | 205 °C | |
| Purity | ≥ 98.0% (GC) |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure to this compound.[3] Personnel should be thoroughly trained in the proper use, removal, and disposal of all PPE.
-
Hand Protection: Wear chemically resistant gloves. Butyl rubber or neoprene gloves are recommended for handling chlorinated compounds.[3][4] Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[3]
-
Eye and Face Protection: Chemical splash goggles are required at all times.[3] When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[5]
-
Skin and Body Protection: A flame-resistant lab coat is mandatory.[6] For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.[3] Long pants and closed-toe shoes are required in the laboratory at all times.[3][7]
-
Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[7][8]
Operational Plan: Handling and Use
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
Preparation and Precautionary Measures
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[7]
-
Work Area: All manipulations of this compound must be performed within a properly functioning chemical fume hood.[6][8]
-
Eliminate Ignition Sources: This compound is highly flammable.[9] Ensure that the work area is free of open flames, sparks, and hot surfaces.[8][10] Use spark-free equipment.[10]
-
Spill Kit: Ensure a spill kit appropriate for flammable and halogenated organic liquids is readily accessible.
Handling the Chemical
-
Weighing and Transferring: Conduct all weighing and transferring operations within the chemical fume hood.[8] Use a disposable weighing boat to prevent contamination. When transferring, slowly add the chemical to avoid splashing.
-
Heating: Do not heat this compound with an open flame.[8] Use a heating mantle, oil bath, or other controlled heating source.
-
Grounding: When transferring from a metal container, ensure that the container is properly grounded to prevent the buildup of static electricity.[6][10]
Post-Handling Procedures
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.[3] Dispose of all cleaning materials as hazardous waste.[3]
-
PPE Removal: Carefully remove gloves and other disposable PPE to avoid skin contamination.[3] Dispose of them in the designated hazardous waste container.[3]
-
Hand Washing: Thoroughly wash hands with soap and water after removing PPE.[3]
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to ensure environmental protection and regulatory compliance.
-
Waste Segregation: this compound is a halogenated organic compound.[11] It must be collected in a designated, properly labeled, and sealed hazardous waste container for halogenated organic waste.[11][12][13] Do not mix with non-halogenated waste.[13][14]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a component.[12][14]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, weighing boats, and cleaning materials, must be disposed of as hazardous waste in the same designated container.[7]
-
Storage of Waste: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources, until it is collected by authorized personnel.[15]
Workflow for Safe Handling of this compound
References
- 1. This compound | CAS#:36215-07-3 | Chemsrc [chemsrc.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. cmu.edu [cmu.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
